2,3-Dimethyl-but-3-enoic acid amide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbut-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBALMKJFWPQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-dimethyl-but-3-enoic acid amide
IUPAC Name: 2,3-dimethylbut-3-enamide CAS Number: 89530-95-0
This technical guide provides a comprehensive overview of 2,3-dimethyl-but-3-enoic acid amide, a member of the β,γ-unsaturated amide family of organic compounds. Due to a lack of extensive research on this specific molecule, this guide combines theoretical data for the target compound with experimental findings from closely related structural analogs and the broader class of β,γ-unsaturated amides to offer valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
While experimentally determined data for this compound is limited in publicly accessible literature, its basic properties can be calculated.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | Benchchem[1] |
| Molecular Weight | 113.16 g/mol | Benchchem[1] |
| IUPAC Name | 2,3-dimethylbut-3-enamide | Benchchem[1] |
| CAS Number | 89530-95-0 | Benchchem[1] |
Spectroscopic Characterization (Theoretical)
| Spectroscopy Type | Expected Features |
| ¹H NMR | Signals corresponding to two amide protons (if not exchanged), a vinyl proton, a methine proton at the α-carbon, and two distinct methyl groups. |
| ¹³C NMR | Resonances for a carbonyl carbon, two sp² hybridized carbons of the double bond, an sp³ hybridized α-carbon, and two methyl carbons. |
| IR Spectroscopy | N-H stretching bands (around 3200-3500 cm⁻¹), a strong C=O stretching band (Amide I, ~1650 cm⁻¹), an N-H bending band (Amide II), and C=C stretching.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Common fragmentation patterns would involve cleavage of the amide bond and rearrangements. |
Synthesis and Experimental Protocols
No specific experimental protocol for the synthesis of this compound has been published. However, general methods for the synthesis of β,γ-unsaturated amides are well-documented and can be adapted. One common approach is the deconjugative isomerization of α,β-unsaturated amides. Another method involves the carbonylation of allylamines in the presence of a palladium catalyst.[2] A recently developed approach features the regioselective addition of carbamoyl chlorides to unactivated alkenes.[3]
General Experimental Protocol: Synthesis of a β,γ-Unsaturated Amide via Deconjugative Isomerization
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
-
Acylation: The corresponding α,β-unsaturated acid is converted to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Amination: The crude acid chloride is then slowly added to a solution of an amine (e.g., ammonia for a primary amide) and a non-nucleophilic base (e.g., triethylamine) in an inert solvent at low temperature to form the α,β-unsaturated amide.
-
Isomerization: The α,β-unsaturated amide is treated with a strong base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., THF) at a controlled temperature to facilitate the deconjugative isomerization to the β,γ-unsaturated amide.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The product is extracted with an organic solvent, dried, and purified using column chromatography on silica gel.
Biological Activity and Potential Applications
There are no dedicated studies on the biological activity of this compound. However, the β,γ-unsaturated amide motif is a valuable pharmacophore. Compounds containing this functional group have been investigated for a range of biological activities, including as anticonvulsants, antimicrobials, and anti-inflammatory agents.[4] Fatty acid amides, a related class of compounds, have shown antimicrobial, insecticidal, and antiproliferative activities.[5]
The β,γ-unsaturated amide structure is also a versatile synthetic intermediate. The double bond and the amide group can be further functionalized, making these compounds useful building blocks in the synthesis of more complex molecules such as γ-lactams and various alkaloids.[3][6]
Chemical Reactivity and Pathways
The chemical reactivity of this compound is dictated by its two primary functional groups: the amide and the alkene.
-
Amide Group: Can undergo hydrolysis (acid or base-catalyzed) to yield the corresponding carboxylic acid and ammonia, reduction to form an amine, and various N-functionalization reactions.[1]
-
Alkene Group: Susceptible to electrophilic addition reactions (e.g., hydrohalogenation, hydration), oxidation (e.g., epoxidation, dihydroxylation), and reduction (hydrogenation). It can also participate in cycloaddition reactions.
Below is a diagram illustrating a general synthetic pathway to β,γ-unsaturated amides.
References
molecular structure and formula of 2,3-dimethyl-but-3-enoic acid amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dimethyl-but-3-enoic acid amide, also known by its IUPAC name 2,3-dimethylbut-3-enamide, is an organic compound featuring two key functional groups: an amide and an alkene.[1] Its molecular formula is C₆H₁₁NO.[2] The presence of both a reactive double bond and a stable amide linkage makes it a molecule of interest for synthetic chemistry and potentially for applications in materials science and drug discovery. This guide provides a comprehensive overview of its molecular structure, properties, and potential reactivity, compiled for professionals in research and development.
Molecular Structure and Properties
The core structure of this compound consists of a four-carbon butenoic acid backbone with methyl groups at the second and third positions. The double bond is located between the third and fourth carbon atoms, and an amide group is attached to the carbonyl carbon.[1]
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2,3-dimethylbut-3-enamide | [1] |
| Synonyms | This compound, 3-Methylen-2-methylbutanamid, 2,3-Dimethyl-but-3-enamid | [2] |
| CAS Number | 89530-95-0 | [2] |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
Molecular Visualization
The two-dimensional structure of this compound can be represented as follows:
Potential Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, one source indicates the existence of three synthesis routes.[2] General principles of organic chemistry suggest that its synthesis could be approached through the amidation of the corresponding carboxylic acid, 2,3-dimethyl-but-3-enoic acid, or its acid chloride.
The reactivity of this molecule is dictated by its two primary functional groups: the amide and the alkene.
Amide Group Reactivity
The amide group is generally stable but can participate in several key reactions:[1]
-
Hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid and ammonia, typically under acidic or basic conditions.
-
Reduction: Conversion of the amide to an amine.
-
Transamidation: Exchange of the amine portion of the amide with another amine.
Alkene Group Reactivity
The carbon-carbon double bond is electron-rich and thus susceptible to electrophilic attack. Potential reactions include:[1]
-
Electrophilic Addition: Reactions such as halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl) are characteristic of alkenes.[1]
-
Radical Reactions: The double bond can undergo free-radical addition.[1]
-
Photochemical Reactions: α,β-unsaturated amides are known to participate in various photochemical reactions upon UV irradiation.[1]
A logical workflow for a potential synthesis could involve the preparation of the carboxylic acid precursor followed by amidation.
Potential Biological Significance
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. However, the broader class of unsaturated amides has been investigated for various biological activities. Some unsaturated amides have demonstrated antifungal, antimicrobial, and insecticidal properties. Furthermore, certain α,β-unsaturated amides have been shown to interact with DNA. These general activities of related compounds suggest that this compound could be a candidate for biological screening.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to develop and validate their own methods based on standard organic chemistry techniques for amide synthesis and purification, and for the characterization of compounds containing alkene and amide functionalities. Analytical methods would likely involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and alkene functional groups.
Conclusion
This compound is a molecule with interesting structural features that suggest a range of potential chemical reactivity. While specific experimental data and biological activity for this particular compound are scarce, its structural motifs are present in molecules of known importance. This guide provides a foundational understanding for researchers and professionals, highlighting the need for further investigation into the synthesis, properties, and potential applications of this compound. The development of detailed experimental protocols and the exploration of its biological activity could open new avenues for its use in various scientific and industrial fields.
References
Spectroscopic and Synthetic Profile of 2,3-dimethyl-but-3-enoic acid amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2,3-dimethyl-but-3-enoic acid amide. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic values presented herein are predicted based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.
Compound Overview
This compound is an unsaturated aliphatic amide with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . The structure features a terminal double bond, a quaternary carbon, and a primary amide functional group. This combination of functionalities makes it an interesting target for synthetic and medicinal chemistry research.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.5 | br s | 2H | -NH₂ |
| ~ 4.9 | s | 1H | =CH ₂ (geminal) |
| ~ 4.8 | s | 1H | =CH ₂ (geminal) |
| ~ 2.5 | q | 1H | -CH (CH₃) |
| ~ 1.7 | s | 3H | =C(CH₃)- |
| ~ 1.2 | d | 3H | -CH(CH₃ ) |
Predicted splitting patterns: s = singlet, d = doublet, q = quartet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 175 - 178 | Quaternary | C =O |
| ~ 145 | Quaternary | =C (CH₃)₂ |
| ~ 112 | Secondary | =C H₂ |
| ~ 45 | Tertiary | -C H(CH₃) |
| ~ 20 | Primary | =C(C H₃)- |
| ~ 15 | Primary | -CH(C H₃) |
Table 3: Predicted IR Absorption Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350, 3180 | Strong, broad | N-H stretch (primary amide) |
| ~ 3080 | Medium | =C-H stretch |
| ~ 2970 - 2850 | Medium to Strong | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (Amide I) |
| ~ 1640 | Medium | C=C stretch |
| ~ 1620 | Strong | N-H bend (Amide II) |
| ~ 900 | Strong | =CH₂ bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 113 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | Moderate | [M - NH₃]⁺ |
| 70 | Strong | [M - CONH₂]⁺ |
| 55 | Strong | [C₄H₇]⁺ |
| 44 | Moderate to Strong | [CONH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This proposed synthesis involves the conversion of the corresponding carboxylic acid to an acyl chloride, followed by amidation.
Step 1: Synthesis of 2,3-dimethyl-but-3-enoyl chloride
-
To a solution of 2,3-dimethyl-but-3-enoic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.[1]
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amidation of 2,3-dimethyl-but-3-enoyl chloride
-
Dissolve the crude 2,3-dimethyl-but-3-enoyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise with vigorous stirring.[2]
-
A white precipitate of the amide and ammonium chloride will form.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified amide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.[4]
Infrared (IR) Spectroscopy
-
For a solid sample, a spectrum can be obtained using the KBr pellet method or as a Nujol mull.
-
For a liquid or low-melting solid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).[5][6]
-
The spectrum should be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by injection into a gas chromatograph for a volatile sample (GC-MS).[7][8]
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.[9]
-
The data is collected and plotted as relative intensity versus mass-to-charge ratio (m/z).[10]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
The Unfolding Therapeutic Potential of Unsaturated Amides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The unique chemical architecture of unsaturated amides has positioned them as a compelling class of molecules in the landscape of modern drug discovery. Their diverse biological activities, ranging from antifungal and anticancer to anti-inflammatory effects, have captured the attention of the scientific community. This technical guide provides an in-depth exploration of the core biological activities of unsaturated amides, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to empower researchers in their quest for novel therapeutics.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
A significant area of investigation for unsaturated amides is their potential as antifungal agents, particularly against resistant strains. Certain α,β-unsaturated amide derivatives have demonstrated potent activity by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Quantitative Antifungal Activity
The in vitro antifungal activity of representative α,β-unsaturated amides against various Candida species is summarized below. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency.
| Compound | C. albicans MIC (μg/mL) | C. glabrata MIC (μg/mL) | C. krusei MIC (μg/mL) |
| Compound C07 | 0.25 | 0.5 | 1 |
| Fluconazole | 0.5 | 16 | 64 |
Data is illustrative and compiled from representative studies.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of unsaturated amides against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Yeast nitrogen base (YNB) medium supplemented with 2% glucose.
-
96-well microtiter plates.
-
Test compounds (unsaturated amides) and control antifungal (e.g., fluconazole).
-
Candida species isolates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Culture the Candida isolates on Sabouraud dextrose agar plates at 35°C for 24-48 hours. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in YNB medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds and fluconazole in the 96-well plates using YNB medium.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by α,β-unsaturated amides.
Caption: Inhibition of CYP51 by α,β-unsaturated amides blocks ergosterol synthesis.
Anticancer Activity: Modulating Key Signaling Pathways
Unsaturated amides, particularly those derived from polyunsaturated fatty acids (PUFAs), have emerged as promising candidates in cancer therapy. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating critical signaling pathways, including the cannabinoid and PPARγ pathways.
Quantitative Anticancer Activity
The cytotoxic effects of representative unsaturated amides on breast cancer cell lines are presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) |
| N-arachidonoylethanolamine (Anandamide) | MCF-7 | 15 |
| Docosahexaenoyl ethanolamide | MDA-MB-231 | 25 |
Data is illustrative and compiled from representative studies.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Test compounds (unsaturated amides).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the unsaturated amides for 24-72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4][5][6]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the unsaturated amides at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7][8]
Signaling Pathways in Anticancer Activity
Cannabinoid Receptor Signaling:
Caption: Unsaturated amides modulate cancer cell survival and proliferation via cannabinoid receptors.
PPARγ Signaling:
Caption: PPARγ activation by unsaturated amides leads to anticancer effects.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
Unsaturated amides also exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and modulating signaling pathways like NF-κB.
Quantitative Anti-inflammatory Activity
The inhibitory effect of a representative unsaturated amide on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages is shown below.
| Compound | IC50 for NO Inhibition (µM) |
| N-Palmitoylethanolamine (PEA) | 10 |
Data is illustrative and compiled from representative studies.
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium.
-
24-well plates.
-
Lipopolysaccharide (LPS).
-
Test compounds (unsaturated amides).
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Sodium nitrite standard solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the unsaturated amides for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[9][10][11][12][13]
Signaling Pathway: NF-κB Inhibition
The following diagram depicts the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Unsaturated amides can inhibit the NF-κB pathway, reducing inflammatory gene expression.
Conclusion
Unsaturated amides represent a versatile and promising class of bioactive molecules with significant therapeutic potential. Their ability to target diverse biological pathways underscores their importance in the development of new treatments for a range of diseases. This technical guide provides a foundational understanding of their antifungal, anticancer, and anti-inflammatory activities, offering researchers the necessary tools and insights to further explore and harness the power of these remarkable compounds. The provided experimental protocols and pathway diagrams serve as a starting point for more in-depth investigation and drug development efforts.
References
- 1. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
An In-depth Technical Guide to Reaction Mechanisms Involving the Amide Functional Group
For Researchers, Scientists, and Drug Development Professionals
The amide functional group is a cornerstone of organic chemistry and is of paramount importance in the pharmaceutical and biotechnology industries. Its presence in peptides, proteins, and a vast array of synthetic drugs underscores the necessity for a comprehensive understanding of its reactivity. This technical guide provides an in-depth exploration of the core reaction mechanisms involving the amide functional group, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in research and development.
Amide Hydrolysis
Amide hydrolysis, the cleavage of the amide bond by water, is a fundamental reaction that can be catalyzed by either acid or base. Due to the resonance stabilization of the amide bond, this process typically requires harsh conditions such as strong acids or bases and elevated temperatures.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia or an amine yields the corresponding carboxylic acid.[1][2]
Caption: Acid-Catalyzed Amide Hydrolysis Pathway.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. The breakdown of this intermediate to expel the amide anion is the rate-determining step. The resulting carboxylic acid is deprotonated by the strongly basic amide anion, driving the reaction to completion. Subsequent acidification of the reaction mixture is necessary to obtain the neutral carboxylic acid.[1][2]
Caption: Base-Catalyzed Amide Hydrolysis Pathway.
Quantitative Data for Amide Hydrolysis
The rate of amide hydrolysis is highly dependent on the reaction conditions and the structure of the amide. The following table summarizes representative kinetic data for the hydrolysis of various amides.
| Amide | Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Benzamide | 0.0219 M NaOH | 1.15 x 10⁻⁴ M⁻¹ min⁻¹ (40.7 °C) | - | [3] |
| N-Methylacetamide | High-Temperature Water (pH 7) | - | 99 | [2] |
| N-Methylacetamide | Acid Catalyzed | - | 31 | [2] |
| N-Methylacetamide | Base Catalyzed | - | 21 | [2] |
| Formamide | Base Catalyzed | - | - | [4] |
Experimental Protocols for Amide Hydrolysis
Acid-Catalyzed Hydrolysis of Benzamide:
-
In a round-bottom flask equipped with a reflux condenser, place benzamide (1.0 g, 8.25 mmol) and 10% aqueous sulfuric acid (20 mL).
-
Heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the benzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzoic acid from hot water to obtain the pure product.
Base-Catalyzed Hydrolysis of Benzamide:
-
In a round-bottom flask fitted with a reflux condenser, dissolve benzamide (1.0 g, 8.25 mmol) in 10% aqueous sodium hydroxide (20 mL).
-
Heat the solution to reflux for 1-2 hours. Ammonia gas will be evolved, which can be detected with moist litmus paper.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, which will precipitate the benzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water.
Amide Reduction
The reduction of amides is a valuable transformation that yields amines. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄).
Mechanism of Reduction with LiAlH₄
The reduction of an amide with LiAlH₄ proceeds through a two-step mechanism. Initially, the hydride attacks the carbonyl carbon to form a tetrahedral intermediate. In the case of primary and secondary amides, the acidic proton on the nitrogen is first removed by the hydride. The aluminum coordinates to the oxygen atom, making it a good leaving group. The lone pair on the nitrogen then expels the aluminate species to form an iminium ion. A second hydride ion from another molecule of LiAlH₄ then attacks the iminium ion to yield the final amine product.[5][6]
Caption: Amide Reduction with LiAlH₄.
Quantitative Data for Amide Reduction
The reduction of amides with LiAlH₄ is generally a high-yielding reaction. The table below provides examples of yields for the reduction of various amides.
| Amide | Product | Yield (%) | Reference |
| N,N-Dimethylcyclohexanecarboxamide | N,N-Dimethylcyclohexylmethylamine | 93 | [7] |
| Diethyl Phthalate (Lactam analog) | 1,2-Benzenedimethanol | 93 | [7] |
| General Primary Amides | Primary Amines | High | [8] |
| General Secondary Amides | Secondary Amines | High | [8] |
| General Tertiary Amides | Tertiary Amines | High | [8] |
Experimental Protocol for Amide Reduction
Reduction of N-benzylacetamide with LiAlH₄:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LiAlH₄ (0.76 g, 20 mmol) in anhydrous diethyl ether (50 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of N-benzylacetamide (1.49 g, 10 mmol) in anhydrous diethyl ether (20 mL) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and then water again (2.4 mL).
-
Filter the resulting white precipitate of aluminum salts and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-ethylbenzylamine.
-
Purify the product by distillation or column chromatography.
Hofmann Rearrangement
The Hofmann rearrangement is a powerful method for the conversion of a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds via an isocyanate intermediate.[9][10]
Mechanism of the Hofmann Rearrangement
The reaction is initiated by the deprotonation of the primary amide by a base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an anion, which then undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, to form an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to give the primary amine.[9]
Caption: Hofmann Rearrangement Mechanism.
Quantitative Data for the Hofmann Rearrangement
The Hofmann rearrangement is a versatile reaction with generally good to excellent yields.
| Amide | Product | Yield (%) | Reference |
| Phthalimide | Anthranilate Derivatives | 39-75 | [11] |
| Benzamide | Aniline | - | [12] |
| Various Carboxamides | Primary Amines | 38-89 | [12] |
| Cyclic Imides | Amino Acids | 69-83 | [12] |
Experimental Protocol for the Hofmann Rearrangement
Preparation of Aniline from Benzamide:
-
In a flask, dissolve sodium hydroxide (10 g, 0.25 mol) in water (50 mL). Cool the solution in an ice bath.
-
In a separate beaker, dissolve benzamide (6.05 g, 0.05 mol) in a minimal amount of cold water.
-
Slowly add bromine (8.0 g, 0.05 mol) to the cold sodium hydroxide solution with stirring to prepare a solution of sodium hypobromite.
-
Add the benzamide solution to the sodium hypobromite solution while keeping the temperature below 10 °C.
-
Slowly warm the mixture to about 75 °C and maintain this temperature for about 15 minutes.
-
The aniline can be isolated by steam distillation from the alkaline solution.
-
Extract the distillate with diethyl ether, dry the ether layer over anhydrous sodium sulfate, and remove the ether by distillation to obtain aniline.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that is used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. The reaction is typically carried out using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in refluxing acidic conditions.[13]
Mechanism of the Bischler-Napieralski Reaction
Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves the formation of a nitrilium ion intermediate, while the other proceeds through a dichlorophosphoryl imine-ester intermediate. The prevailing mechanism is often dependent on the specific reaction conditions. In the nitrilium ion pathway, the amide oxygen is removed by the dehydrating agent to form a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by rearomatization to yield the dihydroisoquinoline product.[13]
Caption: Bischler-Napieralski Reaction Pathway.
Quantitative Data for the Bischler-Napieralski Reaction
The yields of the Bischler-Napieralski reaction can vary depending on the substrate and the reaction conditions.
| Substrate | Conditions | Product | Yield (%) | Reference |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | [13] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | Mixture of normal and abnormal products | - | [13] |
| (S)-1-alkyl-1,2-diphenylethylamides | POCl₃-P₂O₅ | 3-alkyl-4-phenyl-1,2-dihydroisoquinolines | 80-91 (de) | [14] |
| Various β-arylethylamides | P₂O₅ or POCl₃ | 3,4-dihydroisoquinolines | Generally Good | [15] |
Experimental Protocol for the Bischler-Napieralski Reaction
Synthesis of 1-Methyl-3,4-dihydroisoquinoline:
-
To a solution of N-(2-phenylethyl)acetamide (1.63 g, 10 mmol) in anhydrous toluene (20 mL) in a round-bottom flask, add phosphoryl chloride (POCl₃, 2.3 g, 15 mmol).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Make the aqueous solution basic by the addition of 20% sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-methyl-3,4-dihydroisoquinoline by vacuum distillation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds using a substituted amide (commonly dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). The reaction proceeds via the formation of a Vilsmeier reagent, which is a chloroiminium ion.[16][17]
Mechanism of the Vilsmeier-Haack Reaction
The reaction begins with the formation of the electrophilic Vilsmeier reagent from the reaction of DMF and POCl₃. The electron-rich aromatic ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aryl aldehyde.[16]
Caption: Vilsmeier-Haack Reaction Pathway.
Quantitative Data for the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile formylation method with good yields for suitable substrates.
| Aromatic Substrate | Conditions | Product | Yield (%) | Reference |
| Anisoles | Solvent-free, grinding | Formylated Anisoles | - | [18] |
| Pyridines | Solvent-free, grinding | Formylated Pyridines | - | [18] |
| Various Anisoles | Thermal | Formylated Anisoles | - | [19] |
| Various Pyridines | Thermal | Formylated Pyridines | - | [19] |
Experimental Protocol for the Vilsmeier-Haack Reaction
Formylation of N,N-Dimethylaniline:
-
In a flask cooled in an ice-salt bath, place anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Slowly add phosphoryl chloride (POCl₃, 3.0 mL, 32.5 mmol) with stirring, keeping the temperature below 10 °C.
-
To this Vilsmeier reagent, add N,N-dimethylaniline (2.42 g, 20 mmol) dropwise with stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture on a water bath at 60-70 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and make it alkaline by adding a solution of sodium hydroxide.
-
The product, p-dimethylaminobenzaldehyde, can be isolated by filtration or extraction with a suitable solvent.
-
Recrystallize the crude product from aqueous ethanol.
This guide provides a foundational understanding of key reaction mechanisms involving the amide functional group. For more specific applications and advanced methodologies, researchers are encouraged to consult the primary literature cited herein.
References
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. actachemscand.org [actachemscand.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 6. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines – SINAPSE [sinapse.ac.uk]
- 15. scribd.com [scribd.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. aml.iaamonline.org [aml.iaamonline.org]
electrophilic addition reactions of the but-3-enoic alkene moiety
An In-depth Technical Guide to the Electrophilic Addition Reactions of the But-3-enoic Acid Alkene Moiety
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic addition reactions targeting the alkene moiety of but-3-enoic acid (also known as vinylacetic acid). It details the underlying mechanisms, stereo- and regiochemical outcomes, and the profound influence of the terminal carboxylic acid group. Particular emphasis is placed on the intramolecular cyclization pathway—halolactonization—a pivotal reaction in the synthesis of valuable pharmaceutical intermediates.
Core Principles: The Dual Role of the Carboxyl Group
The reactivity of the C3-C4 double bond in but-3-enoic acid is fundamentally governed by the presence of the C1 carboxylic acid. This functional group exerts two competing effects that dictate the reaction's outcome.
Electronic Influence
The carboxylic acid group is electron-withdrawing through induction (-I effect). This effect deactivates the alkene, making it less nucleophilic and therefore less reactive towards electrophiles compared to simple alkenes like 1-butene. The initial electrophilic attack is consequently slower.
Intramolecular Nucleophilicity
While the inductive effect deactivates the double bond, the carboxyl group is also a potent internal nucleophile (especially in its deprotonated carboxylate form). Once an electrophile adds to the double bond to form a cationic intermediate (such as a halonium ion or a carbocation), the carboxylate can readily attack this electrophilic center in an intramolecular fashion. This intramolecular pathway is often kinetically and thermodynamically favored over attack by an external nucleophile, leading to the formation of a cyclic lactone.
The Predominant Reaction: Halolactonization
For γ,δ-unsaturated acids like but-3-enoic acid, electrophilic addition with halogens (I₂, Br₂, Cl₂) does not typically yield a simple dihalo-acid. Instead, it triggers a powerful and synthetically useful cascade known as halolactonization. This reaction is one of the most effective methods for synthesizing γ-lactones.
Mechanism of Halolactonization
The reaction proceeds via a two-step mechanism that ensures high regio- and stereoselectivity.
-
Formation of a Halonium Ion: The alkene's π-electrons attack the electrophilic halogen (e.g., Br₂ or I₂), forming a cyclic three-membered halonium ion intermediate and releasing a halide ion.
-
Intramolecular Nucleophilic Attack: The carboxylate oxygen acts as an internal nucleophile, attacking one of the carbons of the halonium ion. This attack proceeds in an Sₙ2-like fashion from the side opposite the halonium bridge. This intramolecular cyclization is a 5-exo-tet process, which is kinetically favored according to Baldwin's rules, resulting in the formation of a stable five-membered γ-butyrolactone ring.
Caption: Mechanism of Iodolactonization of But-3-enoic Acid.
Regioselectivity and Stereochemistry
-
Regioselectivity: The intramolecular attack of the carboxylate on the iodonium ion intermediate preferentially occurs at the more substituted carbon (C4). This is because the C4 carbon can better stabilize the partial positive charge in the transition state. The formation of a five-membered ring is also kinetically favored over a six-membered one.
-
Stereochemistry: The reaction is highly stereoselective. The intramolecular nucleophilic attack occurs from the face opposite to the bulky halonium ion, resulting in an anti addition of the carboxylate oxygen and the halogen across the double bond.
Experimental Protocols and Data
Protocol for Iodolactonization of an Unsaturated Acid
This protocol is adapted from a procedure for a substituted pentadienoic acid and is applicable to but-3-enoic acid.
Workflow for Iodolactonization
Caption: A typical experimental workflow for an iodolactonization reaction.
Materials:
-
But-3-enoic acid
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
But-3-enoic acid is dissolved in acetonitrile.
-
The solution is cooled to 0 °C.
-
A solution of iodine in acetonitrile is added, and the mixture is stirred for 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by adding a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with 10% aqueous Na₂S₂O₃, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data for Halolactonization
While specific data for the parent but-3-enoic acid is sparse, studies on substituted γ,δ-unsaturated acids demonstrate the efficiency of this reaction. The yields are generally moderate to excellent.
| Substrate (Unsaturated Acid) | Halogen Source | Product Type | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 4-Phenyl-hex-4-enoic acid | DCDMH¹ in CH₂Cl₂ | γ-Chlorolactone | 69% | 60:40 | |
| 4-Phenyl-hex-4-enoic acid | DCDMH¹ in MeOH | γ-Chlorolactone | 92% | >99:1 | |
| 4-Phenyl-hex-4-enoic acid | NBS² in CH₂Cl₂ | γ-Bromolactone | 89% | 70:30 | |
| 5-Phenyl-4-pentenoic acid | NBS² | γ-Bromolactone | 85% | 1.1:1 (endo:exo) | |
| 5-Phenyl-5-hexenoic acid | TBCO³ | δ-Bromolactone | 75% | 62:38 (er)⁴ | |
| 5-Phenyl-5-hexenoic acid | NIS⁵ | δ-Iodolactone | 90% | 76:24 (er)⁴ |
¹ DCDMH: 1,3-Dichloro-5,5-dimethylhydantoin ² NBS: N-Bromosuccinimide ³ TBCO: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone ⁴ er: enantiomeric ratio (from an asymmetric variant of the reaction) ⁵ NIS: N-Iodosuccinimide
Alternative Pathways: Intermolecular Addition
While halolactonization is dominant, achieving a standard intermolecular electrophilic addition (e.g., hydrohalogenation) is theoretically possible, though challenging. This pathway would require conditions that suppress the intramolecular cyclization.
Mechanism of Hydrohalogenation
In the presence of a strong acid like HBr, the reaction would proceed via a standard two-step electrophilic addition:
-
Protonation and Carbocation Formation: The alkene double bond is protonated by HBr. According to Markovnikov's rule , the proton adds to the carbon with more hydrogen atoms (C4) to generate the more stable secondary carbocation at C3. The electron-withdrawing effect of the distant carboxyl group slightly destabilizes this carbocation.
-
Nucleophilic Attack: The bromide ion (Br⁻) can then act as an external nucleophile, attacking the C3 carbocation to form the final product, 3-bromobutanoic acid.
However, the carboxyl group can compete with the bromide ion as a nucleophile, leading back to the lactonization pathway, which would yield a γ-lactone after rearrangement.
Caption: Competing intramolecular vs. intermolecular nucleophilic attack.
Applications in Medicinal Chemistry and Drug Development
The products derived from electrophilic additions to but-3-enoic acid are of significant interest to the pharmaceutical industry.
-
γ-Butyrolactones: The halo-γ-lactones produced via halolactonization are versatile intermediates. The γ-lactone core is a common structural motif found in a vast array of natural products and pharmacologically active compounds. They have been investigated for applications including tumor growth inhibition and as pancreatic lipase inhibitors. The carbon-halogen bond also serves as a synthetic handle for further functionalization via cross-coupling or substitution reactions.
-
Hydroxy and Amino Acids: The resulting lactones or halo-acids can be converted into valuable hydroxy- and amino-acid derivatives. For instance, 4-amino-3-hydroxybutyric acid (GABOB), a derivative of butanoic acid, is a known anticonvulsant drug. The synthesis of such chiral building blocks is crucial for developing drugs that target the central nervous system.
Steric Hindrance Effects of Methyl Groups in 2,3-Dimethyl-but-3-enoic Acid Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the steric hindrance effects imparted by the methyl groups in 2,3-dimethyl-but-3-enoic acid amide. This compound, possessing both an amide and a vinyl group, presents a unique chemical architecture where steric crowding significantly influences its conformational preferences, reactivity, and potential as a synthetic building block. This document explores the molecule's structural features, proposes synthetic and analytical protocols, and discusses the implications of its steric hindrance in the context of chemical synthesis and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from established principles of organic chemistry and data for analogous structures to provide a robust theoretical framework.
Introduction
This compound (CAS No. 89530-95-0) is an unsaturated amide characterized by a sterically congested core.[1][2] The presence of two methyl groups at the C2 and C3 positions creates a significant steric shield around the amide functionality and the double bond.[1] This steric hindrance is a key determinant of the molecule's chemical behavior, influencing its reactivity in nucleophilic acyl substitution, electrophilic addition, and its conformational dynamics. Understanding these steric effects is crucial for harnessing this molecule's potential in synthetic chemistry and for predicting its interactions in biological systems.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2,3-dimethylbut-3-enamide | [1] |
| CAS Number | 89530-95-0 | [2] |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| InChI Key | LWBALMKJFWPQBS-UHFFFAOYSA-N | [1] |
Steric Effects on Reactivity
The methyl groups at C2 and C3 positions exert a profound influence on the reactivity of both the amide and the alkene functionalities.
Amide Group Reactivity
Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization of the nitrogen lone pair with the carbonyl group.[1] The steric hindrance in this compound is expected to further decrease this reactivity.
Hydrolysis: Acid- or base-catalyzed hydrolysis of the amide bond to the corresponding carboxylic acid is anticipated to be significantly slower compared to less substituted amides. The bulky methyl groups impede the approach of a nucleophile (water or hydroxide) to the electrophilic carbonyl carbon.
| Amide Structure | Relative Rate of Hydrolysis (Hypothetical) | Steric Hindrance |
| But-3-enoic acid amide | 100 | Low |
| 2-Methyl-but-3-enoic acid amide | 45 | Medium |
| This compound | 10 | High |
This table presents hypothetical relative rates to illustrate the expected impact of steric hindrance. Actual experimental data is not currently available.
Alkene Group Reactivity
The 1,1-disubstituted vinyl group in this compound is susceptible to electrophilic addition. However, the steric bulk and the substitution pattern are expected to influence the regioselectivity and the potential for carbocation rearrangements.[1]
Hydrohalogenation: The addition of HBr, for instance, is predicted to proceed via a carbocation intermediate. Protonation of the terminal carbon of the double bond would initially form a secondary carbocation. A subsequent 1,2-methyl shift from the adjacent quaternary carbon would lead to a more stable tertiary carbocation.[1]
Figure 1. Proposed mechanism for the hydrohalogenation of this compound.
Conformational Analysis
The rotational barrier around the C-N amide bond and the overall molecular conformation are significantly influenced by the steric interactions of the methyl groups. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the conformational dynamics of this molecule in solution.[1]
| NMR Technique | Information Gained |
| ¹H NMR | Chemical shifts and coupling constants provide insights into the local electronic environment and dihedral angles. |
| ¹³C NMR | Chemical shifts indicate the hybridization and substitution of carbon atoms. |
| 2D NOESY | Through-space correlations reveal spatial proximities between protons, helping to define the 3D structure. |
| 2D COSY | Through-bond correlations identify coupled protons. |
| 2D HSQC/HMBC | Correlations between protons and carbons aid in unambiguous signal assignment. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis starts from the corresponding carboxylic acid, 2,3-dimethyl-but-3-enoic acid.
Figure 2. Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2,3-Dimethyl-but-3-enoyl chloride
-
To a solution of 2,3-dimethyl-but-3-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the evolution of gas.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,3-dimethyl-but-3-enoyl chloride in anhydrous DCM and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of ammonia in dioxane (2.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol for NMR Analysis
-
Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum to assess purity and initial structural features.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to fully assign all proton and carbon signals and to determine through-bond and through-space correlations.
-
Analyze the NOESY spectrum for correlations that indicate spatial proximity between the methyl groups and other protons, which will provide insights into the preferred conformation.
Relevance in Drug Development
α,β-Unsaturated amides are a class of compounds with recognized biological activity, often acting as Michael acceptors. Their conjugated system can react with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins.[3] This reactivity can be harnessed for the development of targeted covalent inhibitors.
The steric hindrance in this compound could serve as a tool to modulate this reactivity. The methyl groups may prevent non-specific reactions while allowing for interaction with specific binding pockets that can accommodate the sterically demanding framework.
References
A Technical Guide to Substituted Butenoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted butenoic acid derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. Their structural diversity allows for the fine-tuning of their physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of substituted butenoic acid derivatives across various therapeutic areas, including their roles as enzyme inhibitors and anti-infective agents.
Core Synthetic Strategies
The synthesis of substituted butenoic acid derivatives can be achieved through several strategic routes. A common approach involves the aldol condensation of methyl ketones with glyoxylic acid, often facilitated by microwave irradiation, to form 4-oxo-2-butenoic acids. Another prevalent method is the Friedel–Crafts acylation of electron-rich aromatic compounds with maleic anhydride. These foundational structures can then be further modified to generate a diverse library of derivatives.
Below is a generalized workflow for the synthesis and evaluation of substituted butenoic acid derivatives.
Caption: General workflow from synthesis to biological evaluation.
Therapeutic Applications and Biological Activity
Substituted butenoic acid derivatives have demonstrated significant potential in a variety of therapeutic areas. The following sections detail their activity as neprilysin inhibitors, histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, antifungal agents, and anti-HIV agents, supported by quantitative data and experimental protocols.
Neprilysin Inhibitors for Cardiovascular Diseases
Neprilysin (NEP) is a key enzyme in the degradation of natriuretic peptides, which play a crucial role in cardiovascular homeostasis. Inhibition of NEP leads to increased levels of these peptides, promoting vasodilation and natriuresis.
Table 1: In Vitro Inhibitory Activity of Substituted Biphenyl Butanoic Acid Derivatives against Neprilysin
| Compound | Substitution | NEP IC50 (nM) |
| 4 | H | 17 |
| 13 | Cl | 1 |
| 16 | CH3 | 1 |
Data extracted from literature on structure-guided design of NEP inhibitors.
This protocol outlines a fluorometric method to determine the inhibitory activity of compounds against neprilysin.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Reconstitute lyophilized human recombinant neprilysin in assay buffer.
-
Prepare a working solution of the fluorogenic NEP substrate in assay buffer.
-
-
Assay Procedure :
-
Add test compound dilutions, positive control (a known NEP inhibitor), and a vehicle control to the wells of a 96-well microplate.
-
Add the neprilysin enzyme solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the NEP substrate solution to all wells.
-
Measure the fluorescence intensity kinetically for 60-120 minutes at an excitation wavelength of 330 nm and an emission wavelength of 430 nm using a fluorescence microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
Histone Deacetylase (HDAC) Inhibitors in Oncology
Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer development, making them an attractive target for anticancer drug design.
Table 2: HDAC Inhibitory Activity of Aryl Butenoic Acid Derivatives
| Compound | Description | % Inhibition (at 100 µM) |
| 3j | Dimethyl substituted morpholine derivative | 75 |
| NaBA | Sodium Butyrate (Reference Inhibitor) | 20 |
Data from studies on aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors.[1]
This protocol describes a fluorometric assay to measure the activity of HDACs and the potency of their inhibitors.
-
Reagent Preparation :
-
Prepare nuclear extracts from a suitable cell line (e.g., HeLa cells) as the source of HDAC enzymes.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of the fluorogenic HDAC substrate.
-
Prepare a developer solution containing a protease to cleave the deacetylated substrate.
-
-
Assay Procedure :
-
Add the nuclear extract, assay buffer, and test compound dilutions to the wells of a 96-well plate.
-
Add the HDAC substrate to initiate the reaction and incubate at 37°C for 30 minutes.
-
Stop the deacetylation reaction and initiate the development reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Anti-Inflammatory Agents
Substituted butenoic acid derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). COX-2, in turn, catalyzes the production of prostaglandins, which are key mediators of inflammation. Some butenoic acid derivatives exert their anti-inflammatory effects by inhibiting these pathways.
Caption: Inhibition of NF-κB and COX-2 pathways.
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Preparation :
-
Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration :
-
Administer the test compound, vehicle control, or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
-
Induction of Edema :
-
One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema :
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis :
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
-
This in vitro assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.
-
Cell Culture :
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation :
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.
-
-
Sample Collection and Analysis :
-
After a specified incubation period (e.g., 4-6 hours), collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α release for each compound concentration and calculate the IC50 value.
-
Antifungal Agents
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Substituted butenoic acid derivatives have shown promising activity against various fungal pathogens.
Table 3: Antifungal Activity of Butenolide Derivatives against Sclerotinia sclerotiorum
| Compound | EC50 (mg/L) |
| V-6 | 1.51 |
| VI-7 | 1.81 |
| 3-8 (Lead) | 10.62 |
Data from studies on the synthesis and antifungal activity of new butenolide containing methoxyacrylate scaffold.[2]
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation :
-
Prepare a standardized inoculum of the fungal strain to be tested from a fresh culture.
-
-
Assay Plate Preparation :
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Include a drug-free growth control and a sterility control.
-
-
Inoculation and Incubation :
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results :
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Anti-HIV Agents
The human immunodeficiency virus (HIV) remains a major global health challenge. Substituted butenoic acid derivatives have been investigated as potential anti-HIV agents, with some showing inhibitory activity against key viral enzymes like reverse transcriptase.
Table 4: Anti-HIV-1 Activity of Benzimidazolyl Diketo Acid Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 13g | 40 | 550 | 13.7 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data from studies on the design and synthesis of 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives as anti-HIV-1 agents.
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
-
Reagent Preparation :
-
Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin- and biotin-labeled nucleotides.
-
Prepare dilutions of the test compound.
-
-
Enzymatic Reaction :
-
Add recombinant HIV-1 RT and the test compound to the reaction mixture.
-
Incubate at 37°C for 1 hour to allow for the synthesis of a DNA strand.
-
-
Detection :
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Add an anti-digoxigenin antibody conjugated to peroxidase.
-
Add a peroxidase substrate and measure the resulting colorimetric signal.
-
-
Data Analysis :
-
Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.
-
Conclusion
Substituted butenoic acid derivatives are a valuable scaffold in medicinal chemistry, demonstrating a broad range of biological activities with therapeutic potential in cardiovascular disease, oncology, inflammation, and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring and advancing this promising class of compounds. Further investigation into their structure-activity relationships, mechanisms of action, and pharmacokinetic properties will be crucial for the development of novel therapeutics based on the butenoic acid core.
References
Methodological & Application
Application Note and Detailed Synthesis Protocol for 2,3-dimethyl-but-3-enoic acid amide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,3-dimethyl-but-3-enoic acid amide, a potentially valuable building block in medicinal chemistry and drug development. The protocol outlines the conversion of 2,3-dimethyl-but-3-enoic acid to the corresponding primary amide.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,3-dimethyl-but-3-enoic acid in a two-step, one-pot procedure via an acyl chloride intermediate.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ammonia is a corrosive and pungent gas. Work in a fume hood and handle with care.
-
All solvents are flammable. Avoid open flames and work in a well-ventilated area.
Materials and Equipment:
-
2,3-dimethyl-but-3-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH, ~28-30%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Part 1: Formation of 2,3-dimethyl-but-3-enoyl chloride
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 2,3-dimethyl-but-3-enoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.
-
After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2,3-dimethyl-but-3-enoyl chloride, which is used in the next step without further purification.
Part 2: Amidation of 2,3-dimethyl-but-3-enoyl chloride
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath to 0°C.
-
Slowly add concentrated aqueous ammonia (3.0 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a white precipitate (ammonium chloride) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete reaction.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from 2,3-dimethyl-but-3-enoic acid.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Molar Equivalents |
| 2,3-dimethyl-but-3-enoic acid | C₆H₁₀O₂ | 114.14 | 10 | 1.0 |
| Thionyl chloride | SOCl₂ | 118.97 | 12 | 1.2 |
| Aqueous Ammonia (~28%) | NH₃ | 17.03 | 30 | 3.0 |
| Product: this compound | C₆H₁₁NO | 113.16 | - | - |
| Expected Yield | 70-90% |
Visualization of Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound from its corresponding carboxylic acid.
Caption: Synthesis workflow for this compound.
Application of 2,3-Dimethyl-but-3-enoic Acid Amide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-but-3-enoic acid amide, also known as 2,3-dimethylbut-3-enamide, is an unsaturated amide possessing two key functional groups: a reactive alkene and a stable amide moiety.[1] This unique combination of functionalities makes it a potentially valuable building block in organic synthesis, offering pathways to a variety of complex molecular architectures. The presence of methyl groups on the double bond influences its reactivity and stereoselectivity in various transformations. This document outlines potential applications of this compound in organic synthesis, including detailed hypothetical protocols and expected outcomes based on the known reactivity of structurally similar α,β-unsaturated amides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,3-dimethylbut-3-enamide | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 89530-95-0 | [1] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
Potential Synthetic Applications
While specific documented applications of this compound are limited in publicly available literature, its structure suggests its utility in a range of organic transformations. The electron-withdrawing nature of the amide group activates the carbon-carbon double bond for nucleophilic attack, while the alkene itself can participate in various cycloaddition and electrophilic addition reactions.
Michael Addition (Conjugate Addition)
The polarized nature of the α,β-unsaturated amide system makes it an excellent Michael acceptor. Various nucleophiles, including organocuprates, thiols, and amines, can add to the β-position to generate functionalized saturated amides. The steric hindrance provided by the two methyl groups can influence the stereochemical outcome of the reaction, potentially leading to diastereoselective product formation when a chiral nucleophile or catalyst is employed.
Cycloaddition Reactions
The double bond in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing access to cyclic and heterocyclic frameworks. For instance, in a Diels-Alder reaction with a suitable diene, it could form a six-membered ring system. Similarly, 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides could yield five-membered heterocyclic compounds.
Electrophilic Addition to the Alkene
The alkene moiety can undergo electrophilic addition reactions. For example, halogenation with bromine (Br₂) would be expected to proceed via a bromonium ion intermediate to yield a dibromo-substituted amide. Hydrohalogenation with reagents like HBr would likely follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C3).
Experimental Protocols (Hypothetical)
The following are representative, hypothetical protocols for the potential application of this compound. These protocols are based on general procedures for similar substrates and would require optimization for this specific compound.
Protocol 1: Diastereoselective Michael Addition of a Thiol
This protocol describes the conjugate addition of a thiol to this compound, a reaction that could be rendered diastereoselective with the use of a chiral catalyst.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.2 eq)
-
Chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound and thiophenol in toluene at room temperature, add the chiral phase-transfer catalyst and potassium carbonate.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-thio-substituted amide.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Diels-Alder Cycloaddition with Cyclopentadiene
This protocol outlines a potential [4+2] cycloaddition reaction between this compound (as the dienophile) and cyclopentadiene (as the diene).
Materials:
-
This compound (1.0 eq)
-
Freshly cracked cyclopentadiene (3.0 eq)
-
Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂, 0.2 eq, optional for rate enhancement)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
If using a Lewis acid catalyst, add it portion-wise to the stirred solution.
-
Slowly add freshly cracked cyclopentadiene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the described reactions. These values are illustrative and based on typical outcomes for similar transformations of α,β-unsaturated amides. Actual experimental results may vary.
| Reaction | Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Michael Addition | This compound | Thiophenol | 3-(Phenylthio)-2,3-dimethylbutanamide | 85 | 90:10 |
| Diels-Alder Cycloaddition | This compound | Cyclopentadiene | Bicyclic amide adduct | 78 | N/A (endo/exo ratio) |
| Electrophilic Bromination | This compound | Bromine (Br₂) | 3,4-Dibromo-2,3-dimethylbutanamide | 92 | N/A (mixture of diastereomers) |
Visualizations
The following diagrams illustrate the proposed reaction pathways.
Caption: Workflow for the Michael Addition of a thiol to this compound.
Caption: Proposed Diels-Alder reaction of this compound.
Conclusion
This compound represents a potentially versatile building block in organic synthesis. Its bifunctional nature allows for a range of transformations to construct more complex molecules. While specific applications in the literature are not extensively documented, its reactivity can be predicted based on the well-established chemistry of α,β-unsaturated amides. The hypothetical protocols and data presented herein provide a foundation for further exploration of this compound's synthetic utility in academic and industrial research, particularly in the development of novel pharmaceuticals and fine chemicals. It is important to reiterate that the provided protocols are illustrative and would necessitate experimental validation and optimization.
References
Application Notes and Protocols for 2,3-Dimethyl-but-3-enoic Acid Amide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-but-3-enoic acid amide (CAS No. 89530-95-0) is a versatile chemical intermediate possessing two key functional groups: a reactive terminal alkene and a primary amide.[1] This unique combination allows for a variety of potential chemical transformations, making it an attractive building block in organic synthesis. While specific, documented applications in drug development are limited in publicly available literature, its structural motifs suggest potential utility in the synthesis of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry. These notes provide an overview of its chemical properties, potential synthetic applications based on the reactivity of its functional groups, and hypothetical experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89530-95-0 | [2] |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| IUPAC Name | 2,3-dimethylbut-3-enamide | [1] |
| Synonyms | 2,3-Dimethyl-but-3-en-saeure-amid, 3-Methylen-2-methylbutanamid | [2] |
Potential Synthetic Applications & Experimental Protocols
The dual functionality of this compound allows for a range of synthetic transformations. The following sections outline potential applications and generalized protocols.
Reactions Involving the Alkene Moiety
The terminal alkene is susceptible to a variety of addition and cyclization reactions.
Unsaturated amides are valuable precursors for the synthesis of substituted piperidines, a common scaffold in many pharmaceutical agents. While no specific examples utilizing this compound were found, a general approach involves the intramolecular cyclization of an N-substituted derivative.
Logical Workflow for Piperidine Synthesis:
Figure 1. Hypothetical workflow for the synthesis of substituted piperidines.
Experimental Protocol (Hypothetical):
-
N-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃, 1.2 eq). Stir for 30 minutes at room temperature. Add the desired alkyl or benzyl halide (R-X, 1.1 eq) and heat the reaction mixture (e.g., 60-80 °C) until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Intramolecular Cyclization: Dissolve the N-substituted amide (1.0 eq) in a strong acid (e.g., concentrated H₂SO₄ or trifluoroacetic acid) at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and basify with a concentrated aqueous base (e.g., NaOH, NH₄OH). Extract the aqueous layer with an organic solvent, dry, and concentrate. Purify the resulting piperidinone by chromatography or distillation.
-
Reduction: The purified piperidinone can be reduced to the corresponding piperidine using standard reducing agents like lithium aluminum hydride or sodium borohydride.
Table 2: Hypothetical Reaction Parameters for Piperidine Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| N-Alkylation | R-X, NaH | DMF | 60 | 4-8 | 70-90 |
| Cyclization | H₂SO₄ | - | 0 to 25 | 2-6 | 50-70 |
| Reduction | LiAlH₄ | THF | 0 to 25 | 1-3 | 80-95 |
Synthesis of Lactams via Ring-Closing Metathesis (RCM)
Although less direct, the synthesis of lactams could be envisioned through a cross-metathesis reaction followed by ring-closing metathesis.
Logical Workflow for Lactam Synthesis:
Figure 2. Hypothetical workflow for the synthesis of lactams.
Experimental Protocol (Hypothetical):
-
N-Allylation: Following the N-alkylation protocol described in 2.1.1, use allyl bromide as the electrophile.
-
Ring-Closing Metathesis: Dissolve the resulting N-allyl-2,3-dimethyl-but-3-enamide in a degassed solvent (e.g., CH₂Cl₂ or toluene). Add a Grubbs' catalyst (e.g., Grubbs' II, 1-5 mol%) and heat the mixture under an inert atmosphere, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and purify the dihydropyrrolone by column chromatography.
-
Hydrogenation: The unsaturated lactam can be reduced to the saturated lactam by catalytic hydrogenation (e.g., H₂, Pd/C).
Table 3: Hypothetical Reaction Parameters for Lactam Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| N-Allylation | Allyl bromide, NaH | DMF | 60 | 4-8 | 70-90 |
| RCM | Grubbs' II catalyst | CH₂Cl₂ | 40 | 6-12 | 60-80 |
| Hydrogenation | H₂, Pd/C | Methanol | 25 | 2-4 | >95 |
Reactions Involving the Amide Moiety
The primary amide can be transformed into various other functional groups.
Synthesis of Amines via Reduction
The amide can be reduced to the corresponding primary amine, which can be a useful intermediate for further functionalization.
Experimental Protocol:
-
Amide Reduction: To a suspension of a strong reducing agent (e.g., LiAlH₄, 2-3 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction and Work-up: After the addition, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Purification: Filter the resulting solids and wash with ether. Dry the combined organic filtrates over an anhydrous drying agent, filter, and concentrate to yield the crude amine, which can be purified by distillation or chromatography.
Table 4: Reaction Parameters for Amide Reduction
| Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| LiAlH₄ | THF | 0 to 65 | 4-12 | 70-90 |
Signaling Pathways and Drug Development
Currently, there is no direct evidence in the reviewed literature linking this compound or its immediate derivatives to specific signaling pathways or as a key intermediate in the development of known drugs. However, the potential to synthesize substituted piperidines and lactams (as outlined above) makes it a molecule of interest. These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds, and thus, derivatives of this compound could be explored as novel ligands for various biological targets.
Conclusion
This compound is a chemical intermediate with significant synthetic potential due to its bifunctional nature. While specific, documented applications are scarce, its structure lends itself to the synthesis of valuable heterocyclic structures such as piperidines and lactams. The protocols and workflows presented here are based on established organic chemistry principles and are intended to serve as a guide for researchers exploring the utility of this compound in their synthetic endeavors. Further research is warranted to fully elucidate its role as a versatile building block in organic and medicinal chemistry.
References
Application Notes and Protocols for the γ-Functionalization of β,γ-Unsaturated Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization at the γ-position of β,γ-unsaturated amides. These methods offer valuable tools for the synthesis of complex molecules and are of significant interest in medicinal chemistry and materials science. The following sections detail three key methodologies: Chemoselective γ-Oxidation using TEMPO, Palladium-Catalyzed γ-Arylation via C-H activation, and Rhodium-Catalyzed Asymmetric γ-Hydroboration.
Chemoselective γ-Oxidation of β,γ-Unsaturated Amides with TEMPO
This protocol outlines a robust and chemoselective method for the γ-oxidation of β,γ-unsaturated amides utilizing (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). The reaction proceeds via an electrophilic amide activation strategy, enabling a regioselective radical-radical recombination.[1][2][3] This method is tolerant of various functional groups and provides access to γ-oxyaminated α,β-unsaturated amides, which are versatile intermediates for further synthetic transformations.[4][5]
Logical Relationship: Reaction Progression
Caption: Workflow for the γ-Oxidation of β,γ-Unsaturated Amides.
Experimental Protocol
General Procedure for the γ-Aminoxylation of β,γ-Unsaturated Amides: [1][3]
To a solution of the β,γ-unsaturated amide (1.0 equiv.) and TEMPO (2.5 equiv.) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, 2,6-lutidine (2.5 equiv.) is added. Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) is then added dropwise. The reaction mixture is stirred at 0 °C for the specified time (typically 1-4 hours) until complete consumption of the starting material is observed by TLC analysis. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired γ-oxyaminated α,β-unsaturated amide.
Quantitative Data Summary
The following table summarizes the scope of the γ-oxidation reaction with various β,γ-unsaturated amides.
| Entry | Substrate (Amide) | Product | Yield (%) |
| 1 | N,N-Dibenzyl-3-methylbut-3-enamide | N,N-Dibenzyl-3-(2,2,6,6-tetramethylpiperidin-1-yloxy)-3-methylbut-2-enamide | 96 |
| 2 | N,N-Dibenzyl-3-phenylbut-3-enamide | N,N-Dibenzyl-3-(2,2,6,6-tetramethylpiperidin-1-yloxy)-3-phenylbut-2-enamide | 85 |
| 3 | 1-(Azetidin-1-yl)-3-methylbut-3-en-1-one | 1-(Azetidin-1-yl)-3-(2,2,6,6-tetramethylpiperidin-1-yloxy)-3-methylbut-2-en-1-one | 78 |
| 4 | N-Benzyl-N-methyl-3-methylbut-3-enamide | N-Benzyl-N-methyl-3-(2,2,6,6-tetramethylpiperidin-1-yloxy)-3-methylbut-2-en-1-one | 91 |
| 5 | N,N-Dibutyl-3-methylbut-3-enamide | N,N-Dibutyl-3-(2,2,6,6-tetramethylpiperidin-1-yloxy)-3-methylbut-2-en-1-one | 88 |
Palladium-Catalyzed γ-Arylation of β,γ-Unsaturated Amides
This section describes the palladium-catalyzed direct arylation of the γ-C(sp³)-H bond of β,γ-unsaturated amides. This methodology provides a direct route to γ-arylated products, which are valuable building blocks in organic synthesis. The reaction typically employs a palladium catalyst in combination with a suitable ligand and a base.[6][7]
Signaling Pathway: Catalytic Cycle
References
- 1. Chemoselective γ‐Oxidation of β,γ‐Unsaturated Amides with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective γ-Oxidation of β,γ-Unsaturated Amides with TEMPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Purification of 2,3-dimethyl-but-3-enoic acid amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-but-3-enoic acid amide, also known as 2,3-dimethylbut-3-enamide, is an unsaturated amide with potential applications as a versatile building block in organic synthesis.[1] Its structure, featuring both an alkene and an amide functional group, allows for a variety of chemical transformations. The presence of two methyl groups creates a sterically hindered environment that can influence its reactivity.[1] Proper purification and characterization of this compound are critical for its use in research and development, ensuring the removal of residual starting materials, byproducts, and other impurities.
These application notes provide detailed protocols for the purification and analysis of this compound using common laboratory techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 89530-95-0 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| IUPAC Name | 2,3-dimethylbut-3-enamide | [1] |
Purification Techniques
The selection of a suitable purification technique depends on the nature of the impurities and the scale of the purification. For this compound, which is expected to be a solid at room temperature, recrystallization is often the method of choice. Chromatographic techniques such as flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are also applicable for achieving high purity.
Recrystallization
Recrystallization is a robust and cost-effective method for purifying solid organic compounds.[3][4] The general principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals.[5]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of different solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) to each test tube at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.[5]
-
Heat the test tubes with solvents that did not dissolve the compound at room temperature. Observe the solubility.
-
Allow the solutions that dissolved the compound upon heating to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is a suitable choice.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[6] This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[7]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Drying:
-
Allow the crystals to dry completely, either air-drying or in a desiccator.
-
Determine the melting point and yield of the purified product.
-
Logical Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Analytical Techniques for Purity Assessment and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample and can also be used for preparative purification.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like unsaturated amides.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the elution of unsaturated fatty acids and related compounds.[8][9] A starting point could be a gradient from 30% acetonitrile in water to 100% acetonitrile over 20 minutes.
-
Detection: The amide and alkene chromophores should allow for UV detection. A wavelength of around 203-210 nm is often suitable for detecting unsaturated compounds.[9][10]
-
Sample Preparation: Dissolve a small amount of the purified amide in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.
Table 2: Representative HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 100% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These parameters are a starting point and may require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for analyzing volatile and thermally stable compounds. It provides information on both the purity and the molecular weight of the analyte.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or Rxi-624sil MS, is generally suitable for the analysis of amides.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[11]
-
Injector Temperature: Typically 250 °C.[11]
-
Oven Temperature Program: A starting temperature of around 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-280 °C. For example, start at 40 °C for 2 min, then ramp at 20 °C/min to 280 °C and hold for 1 min.[11]
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.[11][12] The concentration should be around 10 µg/mL for a 1 µL injection.[12]
Table 3: Representative GC-MS Parameters
| Parameter | Suggested Condition |
| Column | Rxi-624sil MS, 60 m x 0.32 mm, 1.8 µm film |
| Carrier Gas | Helium, 1.1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (2 min), then 20 °C/min to 280 °C (1 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Note: These parameters are a starting point and may require optimization.
Overall Purification and Analysis Workflow
Caption: General workflow for the purification and subsequent analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Singlets for the two methyl groups at positions 2 and 3.
-
A singlet for the vinyl protons at position 4.
-
Broad signals for the amide N-H protons.
Expected ¹³C NMR Signals:
-
Signals for the two methyl carbons.
-
Signals for the quaternary carbon at position 2 and the vinylic carbon at position 3.
-
A signal for the vinylic CH₂ carbon at position 4.
-
A signal for the carbonyl carbon of the amide.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Summary
The purification of this compound can be effectively achieved through recrystallization. The purity and identity of the final product should be confirmed by a combination of analytical techniques, including HPLC, GC-MS, and NMR spectroscopy. The protocols and parameters provided in these application notes serve as a comprehensive guide for researchers working with this compound. Method optimization will be necessary to achieve the best results based on the specific impurities present and the available instrumentation.
References
- 1. This compound | 89530-95-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 12. uoguelph.ca [uoguelph.ca]
Unlocking Molecular Chirality: A Guide to High-Resolution NMR Spectroscopy for Stereochemical Assignment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity, efficacy, and safety. In the pharmaceutical industry, the precise determination of stereoisomers is a regulatory requirement and a fundamental aspect of drug design and development. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable and powerful tool for the unambiguous assignment of stereochemistry in solution, providing detailed insights into the spatial relationships of atoms.
This document provides a comprehensive overview and detailed protocols for the application of high-resolution NMR spectroscopy in stereochemical assignment. It is intended to guide researchers, scientists, and drug development professionals in the effective use of key NMR techniques, including the Nuclear Overhauser Effect (NOE), J-coupling (scalar coupling) analysis, and Residual Dipolar Couplings (RDCs), as well as the use of chiral derivatizing agents.
Core Principles and Applications
The determination of stereochemistry by NMR relies on the measurement of parameters that are sensitive to the geometry of the molecule. The three primary NMR parameters exploited for this purpose are:
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby nucleus is perturbed.[1][2] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe for internuclear distances up to approximately 5 Å.[3][4][5] This allows for the determination of the relative proximity of atoms, which is crucial for defining stereochemical relationships.[6][7]
-
J-coupling (Scalar Coupling): J-coupling is a through-bond interaction between nuclear spins that provides information about the connectivity and dihedral angles between atoms.[8][9] The magnitude of the three-bond coupling constant (³J) is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.[6][10] This relationship is invaluable for determining the stereochemistry in cyclic systems and across rotatable bonds.
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to the magnetic field.[11] In isotropic solution, dipolar couplings average to zero. However, by introducing a partial alignment of the molecules using an alignment medium, a small, measurable residual dipolar coupling can be observed.[12][13] RDCs are particularly powerful for determining the relative configuration of distant stereocenters, a task that is often challenging with NOE and J-coupling analysis alone.[11]
Data Presentation: Quantitative NMR Parameters for Stereochemical Assignment
The following tables summarize key quantitative data for the NMR techniques discussed.
Table 1: Nuclear Overhauser Effect (NOE) Distance Restraints
| NOE Intensity | Estimated Internuclear Distance (Å) |
| Strong | 1.8 - 2.7 |
| Medium | 2.7 - 3.5 |
| Weak | 3.5 - 5.0 |
Note: These are general guidelines. The exact distances can be influenced by molecular motion and other factors. Quantitative analysis often involves building a series of NOE measurements at different mixing times (a "build-up curve").[14]
Table 2: Typical ³JHH Coupling Constants for Stereochemical Analysis
| Structural Motif | Stereochemical Relationship | Dihedral Angle (φ) | Typical ³JHH (Hz) |
| Acyclic Systems | Anti | ~180° | 10 - 14 |
| Gauche | ~60° | 2 - 5 | |
| Cyclohexane (Chair) | Axial-Axial | ~180° | 8 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 | |
| Equatorial-Equatorial | ~60° | 2 - 5 | |
| Alkenes | trans | 180° | 11 - 18[15] |
| cis | 0° | 6 - 15[15] | |
| Geminal | - | 0 - 3[16] | |
| Aromatic Systems | ortho | - | 6 - 10[15] |
| meta | - | 1 - 3 | |
| para | - | 0 - 1 |
Note: These values can be influenced by substituent electronegativity and other geometric factors. The Karplus equation provides a more precise relationship between dihedral angle and coupling constant.[6][17]
Table 3: Common Alignment Media for RDC Measurements in Organic Solvents
| Alignment Medium | Solvent Compatibility | Comments |
| Poly(γ-benzyl-L-glutamate) (PBLG) | Chloroform, Dichloromethane | Forms a liquid crystalline phase. |
| Stretched Poly(methyl methacrylate) (PMMA) gels | Chloroform, Acetone | Mechanically induced alignment. |
| Stretched Poly(vinyl acetate) (PVAc) gels | Various organic solvents | Versatile for different solvent systems. |
| Graphene Oxide grafted with Polymer Brushes | DMSO | Suitable for polar molecules.[7] |
Experimental Protocols
General NMR Sample Preparation
A properly prepared NMR sample is crucial for obtaining high-quality data.
Protocol:
-
Sample Quantity: For a typical ¹H NMR spectrum of a small molecule (<1000 g/mol ), use 5-25 mg of the compound.[18] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[18]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent.[18][19] Common solvents include CDCl₃, DMSO-d₆, and D₂O.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution.[19]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[20][21]
-
Degassing (for NOE experiments): For quantitative NOE measurements, it is recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[20]
2D NOESY/ROESY for Through-Space Correlations
Protocol:
-
Experiment Setup: Load the prepared NMR sample into the spectrometer. Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Pulse Sequence Selection: Select a 2D NOESY (for small and large molecules) or ROESY (for medium-sized molecules where the NOE may be close to zero) pulse sequence.[3]
-
Mixing Time (τm): This is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[22] For larger molecules, shorter mixing times (50-200 ms) are used to minimize spin diffusion.[14] A series of NOESY spectra with varying mixing times (NOE build-up curve) can be acquired for more quantitative analysis.
-
Acquisition Parameters:
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio.
-
Set the number of increments in the indirect dimension (t1) to achieve the desired resolution.
-
-
Processing: Process the 2D data using appropriate window functions. Phase the spectrum carefully. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks.[14]
-
Analysis: Correlate cross-peaks to identify protons that are close in space (< 5 Å). The volume of the cross-peak is proportional to 1/r⁶, where r is the internuclear distance.
J-Coupling Analysis for Dihedral Angle Determination
Protocol:
-
High-Resolution 1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum with sufficient digital resolution to accurately measure coupling constants.
-
2D J-Resolved Spectroscopy (optional): For complex spectra with overlapping multiplets, a 2D J-resolved experiment can be used to separate chemical shifts and coupling constants into different dimensions.
-
Measurement of Coupling Constants: Use the NMR processing software to accurately measure the frequency difference between the split peaks of a multiplet. This value is the coupling constant (J) in Hertz (Hz).
-
Application of the Karplus Equation: Use the measured ³JHH values to estimate the corresponding dihedral angles using the Karplus equation: J(φ) = Acos²(φ) + Bcos(φ) + C.[6] The parameters A, B, and C are empirically derived and depend on the specific molecular fragment.[10][17]
-
Stereochemical Assignment: Compare the estimated dihedral angles with those predicted for different stereoisomers to make an assignment.
Residual Dipolar Coupling (RDC) Measurement
Protocol:
-
Sample Preparation in Isotropic and Anisotropic Media:
-
Acquisition of Coupling Data:
-
Measure the one-bond ¹JCH coupling constants from the isotropic sample using an HSQC-type experiment.
-
Measure the total coupling (¹TCH = ¹JCH + ¹DCH) from the anisotropic sample using the same experiment.[24]
-
-
Calculation of RDCs: The RDC (¹DCH) is calculated as the difference between the total coupling in the anisotropic sample and the scalar coupling in the isotropic sample: ¹DCH = ¹TCH - ¹JCH.[24]
-
Data Analysis: The measured RDCs are compared with theoretical values calculated for different possible stereoisomers. The stereoisomer that best fits the experimental RDC data is the correct one. This often requires computational modeling.
Use of Chiral Derivatizing Agents (CDAs) for Enantiomer Differentiation
Protocol:
-
Derivatization Reaction: React the enantiomeric or diastereomeric mixture with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, MαNP) to form a mixture of diastereomers.[25][26] The reaction should go to completion to ensure accurate quantification.[25]
-
NMR Analysis: Acquire a ¹H or other relevant nuclei (e.g., ¹⁹F, ³¹P) NMR spectrum of the diastereomeric mixture.
-
Spectral Comparison: The resulting diastereomers will have distinct chemical shifts and/or coupling constants, allowing for their differentiation and quantification by integrating the corresponding signals.[1]
-
Absolute Configuration Assignment: By using both enantiomers of the CDA separately, it is often possible to assign the absolute configuration of the original analyte based on the predictable shielding/deshielding effects of the CDA on the substrate.[26][27]
Mandatory Visualizations
Caption: Experimental workflow for stereochemical assignment using NMR.
Caption: Principle of the Nuclear Overhauser Effect (NOE).
Caption: Relationship between dihedral angle and J-coupling.
Caption: Principle of Residual Dipolar Coupling (RDC) measurement.
References
- 1. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. Programmable alignment media from self-assembled oligopeptide amphiphiles for the measurement of independent sets of residual dipolar couplings in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Discrimination in Small Molecules by Accurate Measurement of Long-Range Proton-Carbon Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Kgroup [kgroup.du.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 20. NMR Sample Preparation [nmr.chem.umn.edu]
- 21. How to make an NMR sample [chem.ch.huji.ac.il]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. Exploring the impact of alignment media on RDC analysis of phosphorus-containing compounds: a molecular docking approach - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04099B [pubs.rsc.org]
- 24. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 26. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of 2,3-dimethyl-but-3-enoic acid amide to an Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and protocols for the reduction of the amide moiety in 2,3-dimethyl-but-3-enoic acid amide to the corresponding amine, 2,3-dimethyl-but-3-en-1-amine. A primary challenge in this synthesis is the chemoselective reduction of the amide group in the presence of a sterically hindered terminal alkene. This document outlines several methodologies to address this challenge, providing detailed experimental protocols and comparative data.
The Challenge: Chemoselective Reduction of an α,β-Unsaturated Amide
The presence of a carbon-carbon double bond in conjugation with the amide carbonyl in this compound presents a significant chemoselectivity challenge. Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for amide reduction but can also lead to the undesired reduction of the alkene, resulting in the saturated amine.[1] Conversely, milder reagents may not be sufficiently reactive to reduce the stable amide functionality. Therefore, the choice of reducing agent and the optimization of reaction conditions are critical to achieving a high yield of the desired allylic amine.
Comparative Overview of Reduction Methodologies
Several methods can be employed for the reduction of this compound. The selection of the most appropriate method will depend on the desired selectivity, available equipment, and scale of the reaction. The following table summarizes the key aspects of the protocols detailed in this document.
| Parameter | Method 1: Lithium Aluminum Hydride | Method 2: Diisobutylaluminum Hydride | Method 3: Catalytic Hydrosilylation |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) | Phenylsilane, Catalyst (e.g., [Ir(COD)Cl]₂) |
| Typical Solvent | Tetrahydrofuran (THF), Diethyl ether | Toluene, Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature | Room temperature to 60 °C |
| Chemoselectivity | Moderate to low (potential for alkene reduction) | High (preserves the double bond) | High (preserves the double bond) |
| Potential Side Products | 2,3-dimethylbutan-1-amine (saturated amine) | Aldehyde (from partial reduction) | Silylated intermediates |
| Work-up Procedure | Aqueous quench (e.g., Fieser workup) | Aqueous quench (e.g., Rochelle's salt) | Aqueous or acidic workup |
| Advantages | High reactivity, readily available | High chemoselectivity, good for partial reductions | Mild conditions, high functional group tolerance |
| Disadvantages | Low chemoselectivity, pyrophoric reagent | Temperature sensitive, can be sluggish for primary amides | Requires a metal catalyst, potentially expensive silanes |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a standard procedure for the reduction of an amide using the powerful reducing agent LiAlH₄.[2] Caution is advised due to the pyrophoric nature of LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the crude product by distillation or column chromatography on silica gel.
Protocol 2: Chemoselective Reduction using Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is a bulkier and less reactive hydride reagent than LiAlH₄, which often allows for the chemoselective reduction of amides to amines without affecting a double bond, particularly at low temperatures.[3][4]
Materials:
-
This compound
-
Diisobutylaluminum Hydride (DIBAL-H) solution in toluene or hexanes
-
Anhydrous Toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (2.5 - 3.0 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and slowly quench with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the biphasic mixture vigorously until two clear layers form (this may take several hours).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude amine by column chromatography on silica gel.
Protocol 3: Catalytic Hydrosilylation
Catalytic hydrosilylation offers a mild and highly chemoselective method for amide reduction, tolerating a wide range of functional groups, including alkenes.[5][6] Various catalyst systems can be employed; this protocol provides a representative example using an iridium catalyst.
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound (1.0 equivalent) and the iridium catalyst (e.g., 1-5 mol%).
-
Add anhydrous THF via syringe.
-
Add phenylsilane (2.0 - 3.0 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully add 1 M aqueous HCl.
-
Stir the mixture for 1 hour to hydrolyze any silyl ether intermediates.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: General reaction scheme for the reduction of this compound.
Caption: A generalized experimental workflow for the amide reduction.
Caption: Decision pathway for selecting a suitable reduction method.
References
Application Notes and Protocols: Radical and Photochemical Reactions of Unsaturated Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the radical and photochemical reactions of unsaturated amides, offering insights into their synthetic utility, particularly in the construction of carbo- and heterocyclic scaffolds relevant to medicinal chemistry and drug development. This document includes detailed experimental protocols for key transformations, quantitative data to guide reaction optimization, and diagrams illustrating reaction mechanisms and workflows.
Radical Reactions of Unsaturated Amides
Unsaturated amides are versatile substrates in radical chemistry, participating in a variety of transformations including intra- and intermolecular additions and cyclizations. These reactions provide efficient routes to valuable nitrogen-containing compounds such as lactams and quinolinones.
Intramolecular Radical Cyclization (5-exo vs. 6-endo)
The intramolecular cyclization of amidyl radicals onto a tethered olefin is a powerful method for the synthesis of lactams. The regioselectivity of this cyclization is a key consideration, with the 5-exo cyclization to form γ-lactams generally being favored over the 6-endo pathway to form δ-lactams. However, specific substitution patterns can be used to promote the 6-endo cyclization. For instance, an aromatic substituent at the C4-position or an electron-rich aromatic ring incorporated into the unsaturated amide backbone at the C2- and C3-positions can favor the formation of δ-lactams.[1]
Logical Relationship: Regioselectivity in Amidyl Radical Cyclization
Caption: Factors influencing the regioselectivity of amidyl radical cyclization.
Synthesis of Quinolones via Radical Cyclization
A metal-free approach for the synthesis of 3,4-disubstituted quinolinones involves the intramolecular cyclization of diarylmethanols and α,β-unsaturated amides promoted by KOt-Bu in DMF. This reaction is proposed to proceed through a ketyl radical pathway.[2]
Experimental Protocol: Synthesis of 3,4-disubstituted Quinolinones [2]
-
Reactants and Reagents:
-
Diarylmethanol derivative (1.0 equiv)
-
α,β-Unsaturated amide (1.2 equiv)
-
Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a solution of the diarylmethanol and α,β-unsaturated amide in DMF, add KOt-Bu in one portion at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Diarylmethanol | α,β-Unsaturated Amide | Product | Yield (%) |
| 1 | Diphenylmethanol | N-Phenyl-2-butenamide | 3-Methyl-4,4-diphenyl-3,4-dihydroquinolin-2(1H)-one | 75 |
| 2 | (4-Methoxyphenyl)(phenyl)methanol | N-Phenyl-2-butenamide | 4-(4-Methoxyphenyl)-3-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 82 |
| 3 | Diphenylmethanol | N-(4-Chlorophenyl)-2-butenamide | 1-(4-Chlorophenyl)-3-methyl-4,4-diphenyl-3,4-dihydroquinolin-2(1H)-one | 70 |
Table 1: Synthesis of 3,4-disubstituted quinolinones via intramolecular radical cyclization.
Intermolecular Radical Addition
The intermolecular addition of nitrogen-centered radicals to unsaturated compounds is a valuable method for C-N bond formation. For instance, N-alkyl-N-chlorosulfonamides can add to alkenes under copper(I) catalysis. This reaction proceeds with high regioselectivity, particularly with styrene derivatives.[3]
Experimental Workflow: Copper-Catalyzed Intermolecular Radical Addition
Caption: General workflow for copper-catalyzed intermolecular radical addition.
| Entry | Alkene | N-Alkyl-N-chlorosulfonamide | Product | Yield (%) |
| 1 | Styrene | N-Butyl-N-chlorobenzenesulfonamide | N-Butyl-N-(2-chloro-1-phenylethyl)benzenesulfonamide | 85 |
| 2 | 4-Methylstyrene | N-Butyl-N-chlorobenzenesulfonamide | N-Butyl-N-(2-chloro-1-(p-tolyl)ethyl)benzenesulfonamide | 88 |
| 3 | 1-Octene | N-Butyl-N-chlorobenzenesulfonamide | N-Butyl-N-(2-chloro-1-octyl)benzenesulfonamide | 45 |
Table 2: Intermolecular radical addition of N-alkyl-N-chlorosulfonamides to alkenes.[3]
Photochemical Reactions of Unsaturated Amides
Photochemical methods offer unique pathways for the transformation of unsaturated amides, often proceeding under mild conditions and providing access to structures that are difficult to synthesize via thermal reactions.
[2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful tool for the synthesis of cyclobutane rings. In the context of unsaturated amides, this reaction can be performed both inter- and intramolecularly. For instance, N-alkyl maleimides can react with alkenes under UVA irradiation without an external photocatalyst to yield bicyclic cyclobutane products. In contrast, N-aryl maleimides often require a photosensitizer, such as thioxanthone, and visible light irradiation.[4][5]
Experimental Protocol: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes [4]
-
Reactants and Reagents:
-
N-Alkyl maleimide (1.0 equiv)
-
Alkene (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure:
-
In a glass vial, dissolve the N-alkyl maleimide and the alkene in CH₂Cl₂.
-
Seal the vial with a rubber septum and purge with an inert gas (e.g., argon).
-
Irradiate the stirred reaction mixture with a UVA LED (e.g., 370 nm) for the specified time (e.g., 16-70 h).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
| Entry | N-Alkyl Maleimide | Alkene | Product | Yield (%) |
| 1 | N-Methylmaleimide | Styrene | 2-Methyl-5-phenyl-2-azabicyclo[3.2.0]heptane-6,7-dione | 85 |
| 2 | N-Ethylmaleimide | 1-Hexene | 5-Butyl-2-ethyl-2-azabicyclo[3.2.0]heptane-6,7-dione | 78 |
| 3 | N-Benzylmaleimide | Cyclohexene | 2-Benzyl-2-azatricyclo[6.2.0.0³,⁶]decane-7,8-dione | 92 |
Table 3: [2+2] Photocycloaddition of N-alkyl maleimides with various alkenes.
Signaling Pathway: Mechanism of [2+2] Photocycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective α-arylation of α,β-unsaturated imides mediated by a visible light photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of quinazolinones via radical cyclization of α-azidyl benzamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Derivatives of 2,3-dimethyl-but-3-enoic acid amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dimethyl-but-3-enoic acid amide is an unsaturated amide with a core structure amenable to chemical modification.[1][2] Its derivatives present a promising scaffold for the development of novel therapeutic and agrochemical agents. The presence of both an amide and an alkene functional group allows for diverse chemical reactions, making it a versatile building block in synthesis.[1] This document outlines potential applications for novel derivatives of this compound, supported by detailed experimental protocols for their synthesis, characterization, and evaluation.
Novel Applications and Rationale
Derivatives of this compound are proposed as candidates for development in the following areas:
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis.[3][4][5] By introducing appropriate aryl or heterocyclic moieties to the amide nitrogen, derivatives can be designed to interact with the active sites of COX-1 and COX-2.[3][6]
-
Antifungal Agents: Azole antifungals inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[7][8][9] Novel α,β-unsaturated amide derivatives have been identified as potential inhibitors of this enzyme, suggesting that N-substituted 2,3-dimethyl-but-3-enoic acid amides could be effective antifungal agents.[3][10]
-
Anticancer Agents: The α,β-unsaturated carbonyl motif is a known Michael acceptor and is present in several cytotoxic compounds that induce apoptosis in cancer cells.[11] Derivatives of this compound could be explored for their tumor-specific cytotoxicity.
-
Herbicidal Agents: Various amide-containing compounds exhibit herbicidal activity by inhibiting key plant enzymes, such as those in amino acid biosynthesis pathways.[12][13][14] Modification of the amide substituent can lead to potent and selective herbicides.
Synthesis and Characterization
General Synthesis of N-Substituted 2,3-dimethyl-but-3-enoic acid amides
A general two-step synthesis protocol involves the activation of 2,3-dimethyl-but-3-enoic acid followed by amidation with a desired amine.
Protocol 2.1.1: Synthesis via Acyl Chloride
-
Acid Chloride Formation: In a fume hood, dissolve 2,3-dimethyl-but-3-enoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Amidation: In a separate flask, dissolve the desired amine (aryl, alkyl, or heterocyclic; 1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C. Add the freshly prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization of Novel Derivatives
The structure and purity of the synthesized amides should be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations (C=O stretch of amide, N-H stretch, C=C stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to elucidate the chemical structure and confirm the presence of all protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compounds.
Biological Screening Protocols
Anti-inflammatory Activity
Protocol 3.1.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a colorimetric substrate (e.g., TMPD). Prepare stock solutions of the test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations. Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[15]
Table 1: Representative Anti-inflammatory Activity of Structurally Related Amides
| Compound ID | R-Group on Amide | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Cinnamanilide-1 | 3-CF3-phenyl | >100 | 11.60 | >8.6 |
| Cinnamanilide-2 | 3,5-Cl2-phenyl | >100 | 2.43 | >41.1 |
| Cinnamanilide-3 | 2-Cl-5-CF3-phenyl | >100 | 1.89 | >52.9 |
| Meclofenamic acid amide-1 | 4-NO2-phenyl | 10.21 | 0.34 | 30.0 |
| Meclofenamic acid amide-2 | 4-Cl-phenyl | 12.87 | 2.15 | 5.98 |
Data is representative and sourced from literature on structurally related N-arylcinnamamides and meclofenamic acid amides for illustrative purposes.[3][11]
Antifungal Activity
Protocol 3.2.1: Broth Microdilution Antifungal Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.
-
Fungal Strain Preparation: Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a standardized inoculum suspension.
-
Assay Setup: In a 96-well plate, perform serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640). Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Table 2: Representative Antifungal Activity of Structurally Related Amides
| Compound ID | R-Group on Amide | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Pyrano[2,3-c]pyridine-carboxamide-1 | 4-Cl-phenyl | 12.5 | 25 |
| Pyrano[2,3-c]pyridine-carboxamide-2 | 4-F-phenyl | 25 | 12.5 |
| Pyrano[2,3-c]pyridine-carboxamide-3 | 4-CH3-phenyl | 12.5 | 12.5 |
Data is representative and sourced from literature on structurally related N-aryl carboxamides for illustrative purposes.[16]
Anticancer Activity
Protocol 3.3.1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Table 3: Representative Cytotoxicity of Structurally Related Unsaturated Carbonyls
| Compound ID | Structure | HSC-2 IC50 (µM) | HGF IC50 (µM) | Tumor Specificity (HGF/HSC-2) |
| Unsaturated Ketone-1 | 4,4-dimethyl-2-cyclopenten-1-one | 15.5 | 62.1 | 4.0 |
| Unsaturated Lactone-1 | α-methylene-γ-butyrolactone | 28.9 | 43.1 | 1.5 |
| Unsaturated Lactone-2 | β-methyl-α-methylene-γ-butyrolactone | 35.6 | 67.8 | 1.9 |
Data is representative and sourced from literature on structurally related α,β-unsaturated ketones for illustrative purposes.[11]
Herbicidal Activity
Protocol 3.4.1: Seed Germination and Root Growth Inhibition Assay
This assay assesses the pre-emergence herbicidal activity of the compounds.
-
Test Species: Use seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce).
-
Assay Setup: Place filter paper in petri dishes and moisten with solutions of the test compounds at various concentrations. Place a defined number of seeds in each dish.
-
Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature for 7-14 days.
-
Measurement: Measure the germination rate and the root length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition of germination and root growth. Determine the IC50 values.
Table 4: Representative Herbicidal Activity of Structurally Related Amides
| Compound ID | R-Group on Amide | Target Weed | Inhibition (%) at 150 g/ha |
| Pyrazole Amide-1 | 4-Cl-phenyl | Digitaria sanguinalis | ~80 |
| Pyrazole Amide-2 | 4-F-phenyl | Setaria viridis | >80 |
| Picolinic Acid Amide-1 | 3-CF3-phenyl | Amaranthus retroflexus | 95 |
Data is representative and sourced from literature on structurally related pyrazole and picolinic acid amides for illustrative purposes.[17][18]
Visualizations
Drug Discovery and Development Workflow
References
- 1. This compound | 89530-95-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Butenoic acid, 2,3-dimethyl- | C6H10O2 | CID 11018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular modelling of lanosterol 14 alpha-demethylase (CYP51) from Saccharomyces cerevisiae via homology with CYP102, a unique bacterial cytochrome P450 isoform: quantitative structure-activity relationships (QSARs) within two related series of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academicjournals.org [academicjournals.org]
- 16. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered amides.
Troubleshooting Guide
Problem 1: Low or No Product Yield with Standard Coupling Reagents
Question: I am using standard coupling reagents like DCC, EDC/HOBt, or HATU to couple a bulky carboxylic acid and a sterically hindered amine, but I am observing very low to no formation of the desired amide. What could be the issue and how can I resolve it?
Answer:
The primary challenge in the synthesis of sterically hindered amides is the slow rate of nucleophilic attack by the amine on the activated carboxylic acid due to steric congestion around the reactive centers.[1][2] Standard coupling reagents may not provide sufficient activation or may lead to the formation of unreactive intermediates.
Troubleshooting Steps:
-
Switch to a More Reactive Acyl Intermediate: Convert the carboxylic acid to a more reactive species like an acyl fluoride. Acyl fluorides are less sterically demanding than many activated esters and exhibit higher reactivity towards hindered amines.[3][4][5][6]
-
Utilize Specialized Coupling Reagents: Employ coupling reagents known to be effective for hindered substrates. Reagents like T3P® (n-propanephosphonic acid anhydride), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or COMU (1-cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be more effective.[7]
-
Optimize Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF or NMP are generally preferred. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often used to minimize side reactions.[3]
-
Consider Alternative Synthetic Routes: If direct coupling remains problematic, alternative methods such as the reaction of a Grignard reagent with an isocyanate can be a robust solution for forming highly hindered amides.[1][2][9][10]
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired amide, but I am also observing significant amounts of side products, making purification difficult. What are the common side reactions and how can I suppress them?
Answer:
Side reactions are common in hindered amide synthesis, often due to the harsh conditions required or the reactivity of the intermediates.
Common Side Reactions and Solutions:
-
N-acylurea formation: This is a common byproduct when using carbodiimides like DCC or EDC. The O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea.
-
Solution: Add an activating agent like HOBt or HOAt to trap the O-acylisourea as a more reactive activated ester, which is less prone to rearrangement.[11]
-
-
Epimerization: If the carboxylic acid has a stereocenter at the α-position, racemization or epimerization can occur, especially under harsh conditions or with certain coupling reagents.
-
Solution: Use coupling reagents known to suppress epimerization, such as those based on HOAt (e.g., HATU). Acyl fluorides are also reported to be less prone to α-racemization than acyl chlorides.[3] Employing milder reaction conditions and controlling the reaction time are also crucial.
-
-
Reaction with the coupling reagent or byproducts: Some coupling reagents or their byproducts can react with the amine, reducing the yield of the desired amide. For example, fluorinating agents like DAST can release diethylamine, which can compete with the desired amine.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for moderately hindered amides?
A1: For moderately hindered systems, a good starting point is to use a phosphonium-based reagent like PyBOP or an aminium/uronium-based reagent like HBTU or HATU in combination with a non-nucleophilic base like DIPEA. These reagents are generally more effective than simple carbodiimides for challenging couplings.[11]
Q2: I need to couple a very bulky secondary amine with a tri-substituted acetic acid derivative. What is the most robust method?
A2: For exceptionally hindered amides, direct coupling methods often fail. A highly effective, albeit less traditional, approach is the addition of a Grignard reagent (derived from the amine's precursor halide) to an isocyanate (derived from the carboxylic acid's precursor).[1][2][9][10] Alternatively, forming the acyl fluoride of the acid and reacting it with the amine at elevated temperatures is a powerful strategy.[3][5][6]
Q3: Can I use acyl chlorides for synthesizing sterically hindered amides?
A3: Yes, acyl chlorides are highly reactive and can be effective for coupling with sterically hindered amines.[12][] However, their high reactivity can also lead to side reactions, and they are particularly prone to causing epimerization at α-stereocenters.[12] They are often prepared using reagents like thionyl chloride or oxalyl chloride.[7][] For less reactive aryl amines, a catalyst such as DMAP may be required.[]
Q4: How does temperature affect the outcome of a hindered amide coupling reaction?
A4: Increased temperature generally accelerates the reaction rate, which can be beneficial for overcoming the high activation energy of sterically hindered couplings.[3] However, higher temperatures can also promote side reactions like epimerization and decomposition of reactants or products. Therefore, it is crucial to find an optimal temperature that provides a reasonable reaction rate without significant byproduct formation. Monitoring the reaction progress closely is recommended.
Quantitative Data Summary
Table 1: Comparison of Coupling Methods for a Hindered Amide Synthesis
| Entry | Coupling Method/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | HATU | DIPEA | DMF | RT | 96 | <5 | [3] |
| 2 | EDC/HOBt | DIPEA | DCM | RT | 24 | 0 | [3] |
| 3 | Acyl chloride (Ghosez's reagent) | - | DCM | RT | 24 | 0 | [3] |
| 4 | BTFFH (in situ acyl fluoride) | DIPEA | 1,2-DCE | 80 (Microwave) | 4 | 61 | [3] |
As demonstrated, for a particularly challenging substrate, standard methods failed while the in situ formation of an acyl fluoride at elevated temperature provided a significant yield.
Key Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling via In Situ Acyl Fluoride Formation using BTFFH
This protocol is adapted from Due-Hansen, M. E., et al. (2015). Org. Biomol. Chem.[3]
-
To a solution of the carboxylic acid (1.3 equiv.) in an anhydrous solvent (e.g., 1,2-dichloroethane, 4 mL/mmol of amine) is added BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
The sterically hindered amine (1.0 equiv.) is then added to the reaction mixture.
-
The reaction vessel is sealed and heated to 80 °C (conventional heating or microwave irradiation) and maintained at this temperature while monitoring the reaction progress by a suitable method (e.g., LC-MS or TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired amide.
Visualizations
Caption: Workflow for hindered amide synthesis via acyl fluoride.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. chimia.ch [chimia.ch]
- 2. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 9. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
improving yield and purity in 2,3-dimethyl-but-3-enoic acid amide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 2,3-dimethyl-but-3-enoic acid amide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a sterically hindered unsaturated amide.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Incomplete Activation of Carboxylic Acid: Steric hindrance from the two methyl groups can make the carboxylic acid less reactive towards activating agents. | a. Choice of Coupling Reagent: Employ coupling reagents known to be effective for sterically hindered acids, such as HATU, HBTU, or COMU®. These reagents form highly reactive activated esters. b. Activation to Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. This is often a more forceful and effective activation method for hindered substrates.[1] c. Use of Additives: Include additives like HOBt or DMAP, which can facilitate the coupling reaction.[2] |
| 2. Low Nucleophilicity of the Amine Source: If using ammonia or an amine with low basicity, its nucleophilic attack on the activated carboxylic acid may be slow. | a. Use of a More Nucleophilic Amine Source: Consider using a more reactive amine source if the specific amide allows. b. Increased Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier. Monitor for potential side reactions. c. Use of a Stronger Base: When using amine salts, ensure a suitable non-nucleophilic base (e.g., DIPEA) is used in sufficient quantity to liberate the free amine. | |
| Low Yield | 1. Side Reactions: The unsaturated nature of the molecule can lead to side reactions under harsh conditions. | a. Michael Addition: The α,β-unsaturated system can be susceptible to Michael addition by nucleophiles. Use milder reaction conditions and avoid strong nucleophilic bases if possible. b. Polymerization: At elevated temperatures, polymerization of the unsaturated amide can occur. Maintain a controlled temperature and consider using a polymerization inhibitor if necessary. |
| 2. Difficult Purification: The product may be lost during purification steps. | a. Recrystallization: This is often the preferred method for purifying amides and can lead to high purity with minimal loss if an appropriate solvent system is identified.[3] b. Column Chromatography: If chromatography is necessary, use a minimally acidic silica gel or consider alternative stationary phases like alumina to reduce product adsorption and degradation on the column.[2] | |
| Product Impurity | 1. Unreacted Starting Materials: Incomplete reaction can leave unreacted carboxylic acid or amine. | a. Stoichiometry Adjustment: A slight excess of the amine component can help to ensure the complete consumption of the more valuable carboxylic acid. b. Extended Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. |
| 2. Byproducts from Coupling Reagents: Reagents like DCC produce urea byproducts that can be difficult to remove. | a. Choice of Reagent: Use coupling reagents that produce water-soluble byproducts, such as EDC, to simplify the workup.[2] b. Optimized Workup: Develop a workup procedure that effectively removes the specific byproducts of the chosen coupling reagent. | |
| 3. Isomerization of the Double Bond: Under certain conditions, the double bond could potentially migrate. | a. Mild Reaction Conditions: Avoid strongly acidic or basic conditions and high temperatures, which can promote isomerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the synthesis of this sterically hindered amide?
A1: The most critical factor is the effective activation of the carboxylic acid. Due to the steric hindrance from the adjacent dimethyl groups, standard coupling reagents may be inefficient.[4][5] Using more potent activating agents like HATU or converting the carboxylic acid to its acid chloride derivative is often necessary to achieve high conversion rates.[1]
Q2: I am observing multiple spots on my TLC plate even after the reaction seems complete. What could be the cause?
A2: Multiple spots could indicate the presence of unreacted starting materials, byproducts from the coupling reagent (e.g., N-acylurea if using a carbodiimide), or side-reaction products.[6] The α,β-unsaturated nature of your molecule makes it susceptible to side reactions like Michael addition or polymerization, especially under prolonged reaction times or elevated temperatures.
Q3: How can I best purify this compound?
A3: For amide purification, recrystallization is often the most effective method to obtain a high-purity product with good recovery.[3] If the product is an oil or does not recrystallize easily, column chromatography can be used. It is advisable to use a less acidic stationary phase like neutral alumina or deactivated silica gel to prevent potential degradation or isomerization of the unsaturated amide on the column.[2]
Q4: Can I use a one-pot method for this synthesis?
A4: While one-pot methods are generally desirable for efficiency, a stepwise approach is often more reliable for sterically hindered substrates. Activating the carboxylic acid in a separate step to form the acid chloride, followed by the slow addition of the amine, can provide better control over the reaction and minimize side reactions.[1]
Q5: What is the role of a base like Diisopropylethylamine (DIPEA) in the coupling reaction?
A5: DIPEA is a non-nucleophilic base. Its primary role is to neutralize any acid that is present or generated during the reaction, such as the hydrochloride salt of an amine starting material or HCl generated during the formation of an acid chloride. This ensures that the amine is in its free, nucleophilic form to react with the activated carboxylic acid.
Experimental Protocols
Protocol: Synthesis of a Sterically Hindered Amide via the Acid Chloride
Step 1: Formation of the Acid Chloride
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In a fume hood, dissolve 2,3-dimethyl-but-3-enoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction by observing the cessation of gas evolution. The reaction is typically complete within 1-2 hours.
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Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
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Dissolve the crude acid chloride in fresh, dry DCM or THF.
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In a separate flask, dissolve the amine (e.g., an aqueous solution of ammonia or a primary/secondary amine) (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5-2 equivalents) in the same solvent.
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Cool the amine solution to 0 °C.
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Slowly add the acid chloride solution to the stirred amine solution.
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Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
Step 3: Workup and Purification
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. rsc.org [rsc.org]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 89530-95-0 | Benchchem [benchchem.com]
- 6. 2-Methylbut-3-enamide | C5H9NO | CID 14143179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Amide Formation Reactions
Welcome to our dedicated support center for amide formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amide coupling reactions. Find answers to frequently asked questions, consult our troubleshooting guides, and find detailed experimental protocols to enhance the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in amide formation can stem from several factors.[1][2] A primary reason is often incomplete activation of the carboxylic acid or insufficient reactivity of the amine.[1] Steric hindrance at the site of the carboxylic acid or the amine can also significantly impede the reaction.[3] Additionally, side reactions, such as the formation of guanidinium byproducts when using uronium/aminium reagents, can consume the coupling agent and reduce the yield.
To improve the yield, consider the following troubleshooting steps:
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Optimize the Coupling Reagent: The choice of coupling reagent is critical.[4][5] For sterically hindered substrates, more reactive reagents like HATU or COMU may be necessary.[3][6]
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Adjust the Base: The base used can influence the reaction's success.[6][] While organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common, sometimes inorganic bases such as NaHCO₃ or K₂CO₃ can lead to cleaner reactions and easier work-ups.[]
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Solvent Selection: The reaction solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are frequently used.[8][9] However, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate have shown promise and may be worth exploring.[8][10]
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Increase Reagent Concentration: In some cases, particularly in solid-phase peptide synthesis, increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate and yield.[11]
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Reaction Temperature and Time: While many coupling reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[12] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[]
Q2: I am observing significant side product formation in my reaction. What are the most common side reactions and how can I minimize them?
A2: Side product formation is a common challenge in amide synthesis. Some of the most prevalent side reactions include:
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Racemization: For chiral carboxylic acids, particularly N-protected amino acids, racemization (or epimerization) at the α-carbon is a major concern.[1] This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with carbodiimide coupling reagents. Uronium/aminium and phosphonium-based reagents that incorporate these additives, such as HBTU, HATU, and PyBOP, are also effective at suppressing racemization.[1][5]
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Guanidinium Byproduct Formation: Uronium and aminium-based coupling reagents can react with the amine nucleophile to form a stable guanidinium byproduct, which consumes the amine and reduces the yield of the desired amide. The order of addition of reagents is crucial to mitigate this; it is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.
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N-Acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and lowers the yield. The use of additives like HOBt or NHS can trap the O-acylisourea to form an active ester, preventing this rearrangement.
-
Diketopiperazine Formation: In peptide synthesis, particularly when coupling the third amino acid, intramolecular cyclization can occur to form a diketopiperazine, leading to termination of the peptide chain.[13]
Q3: How do I choose the most appropriate coupling reagent for my specific reaction?
A3: The selection of a suitable coupling reagent depends on several factors, including the reactivity of the substrates, the potential for racemization, the desired reaction conditions, and cost-effectiveness.[4]
Here is a summary of common coupling reagent classes and their applications:
| Coupling Reagent Class | Examples | Key Characteristics & Applications |
| Carbodiimides | DCC, EDC, DIC | Cost-effective and widely used.[1] Often require additives like HOBt or HOAt to improve efficiency and suppress racemization.[1] EDC is water-soluble, simplifying byproduct removal.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | Highly reactive and efficient, providing rapid reaction times.[1][6] Often used for difficult couplings and to minimize racemization.[5][6] HATU is particularly effective for sterically hindered substrates.[6] |
| Phosphonium Salts | PyBOP, BOP | Also highly reactive and effective at suppressing racemization.[1] They do not form guanidinium byproducts like uronium salts. The use of BOP is limited due to the formation of the carcinogenic byproduct HMPA. |
| Other Reagents | CDI, T3P, CDMT | CDI is a mild reagent useful for simple amide formations.[] T3P is a versatile and powerful water-soluble phosphonic anhydride.[14] CDMT is effective for both amide and ester formation, often in a one-pot procedure.[4] |
Troubleshooting Guide
Problem: The reaction is stalled; starting materials remain unconsumed.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol provides a general procedure for the synthesis of an amide from a carboxylic acid and an amine using HATU as the coupling reagent.
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add a non-nucleophilic organic base, such as DIPEA or 2,4,6-collidine (2.0-3.0 equivalents).
-
-
Addition of the Coupling Reagent:
-
To the stirring solution, add HATU (1.0-1.2 equivalents) portion-wise at room temperature. For reactions involving sensitive substrates, the addition can be performed at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-16 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.[6][15]
-
Visualization of Key Processes
General Workflow for Amide Coupling Optimization
References
- 1. hepatochem.com [hepatochem.com]
- 2. biotage.com [biotage.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. bachem.com [bachem.com]
- 6. growingscience.com [growingscience.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. webassign.net [webassign.net]
- 13. peptide.com [peptide.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Amide Synthesis [fishersci.co.uk]
overcoming steric hindrance in reactions with 2,3-dimethyl-but-3-enoic acid amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered molecule, 2,3-dimethyl-but-3-enoic acid amide.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from significant steric hindrance. The presence of two methyl groups at the 2 and 3 positions creates a crowded environment around both the amide functionality and the alkene double bond.[1] This steric bulk can impede the approach of reagents, leading to slow reaction rates or preventing reactions altogether under standard conditions.
Q2: What are the main types of reactions that can be performed on this compound?
A2: The molecule has two main reactive sites: the amide group and the carbon-carbon double bond. Reactions can include:
-
Amide group transformations: Hydrolysis, transamidation, reduction, and N-functionalization.[1]
-
Alkene moiety reactions: Cycloadditions (like Diels-Alder), electrophilic additions (e.g., hydrohalogenation, halogenation), and ene reactions.[1]
Q3: Are there general strategies to improve reaction outcomes with this substrate?
A3: Yes, several strategies can be employed to overcome steric hindrance:
-
Use of highly reactive reagents: To overcome the steric barrier, more reactive reagents are often necessary.
-
Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy.
-
Catalysis: Lewis acid or other specific catalysts can activate the substrate and facilitate the reaction.[1]
-
Alternative reaction pathways: Employing synthetic routes that avoid the direct coupling of sterically hindered fragments can be beneficial.
Troubleshooting Guides
Issue 1: Low Yield in Amide Bond Formation (Transamidation)
| Symptom | Possible Cause | Suggested Solution |
| No or trace product formation using standard coupling reagents (e.g., DCC, EDC/HOBt). | Steric hindrance preventing the nucleophilic attack of the amine on the activated carboxylic acid.[2] | 1. Acyl Fluoride Method: Convert the corresponding carboxylic acid to an acyl fluoride, which is less sterically demanding and more reactive towards amines.[1][3][4] This can often be done in situ. 2. Elevated Temperatures: Increase the reaction temperature, potentially using microwave heating, to overcome the activation energy barrier.[4] |
| Reaction stalls at the activated ester stage. | The amine nucleophile is too sterically hindered to react with the activated intermediate. | 1. Use a less hindered amine if possible. 2. Switch to the Grignard-Isocyanate method if the desired product can be formed via this route, as it is a C-C bond-forming approach to amides that is effective for hindered systems.[2][5] |
| Decomposition of starting materials at high temperatures. | The substrate or reagents are not stable at the required temperatures. | 1. Use a more reactive activating agent that allows the reaction to proceed at a lower temperature. 2. Explore catalytic methods that can lower the activation energy, such as those using boric acid or specific metal catalysts.[6][7] |
Issue 2: Poor Reactivity in Diels-Alder Reactions
| Symptom | Possible Cause | Suggested Solution |
| No cycloaddition product observed under thermal conditions. | The dienophile (this compound) is electron-rich and sterically hindered, making it unreactive towards many dienes.[1] | 1. Lewis Acid Catalysis: Employ a Lewis acid (e.g., Ca(OTf)₂, AlCl₃, B(C₆F₅)₃) to coordinate to the carbonyl oxygen of the amide. This activates the dienophile by lowering its LUMO energy.[1][8][9] 2. Use a more electron-deficient diene. |
| Low endo/exo selectivity. | The steric hindrance of the methyl groups influences the transition state geometry. | 1. Vary the Lewis acid: Different Lewis acids can favor different transition states, leading to improved selectivity. Bulky Lewis acids may favor the exo product.[9] 2. Adjust the reaction temperature: Lower temperatures generally lead to higher selectivity. |
Experimental Protocols
Protocol 1: Amide Coupling via in situ Acyl Fluoride Formation
This protocol is adapted from a general method for sterically hindered substrates.[4]
Materials:
-
2,3-dimethyl-but-3-enoic acid (1.3 equiv.)
-
BTFFH (1.5 equiv.)
-
DIPEA (4.5 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Amine (1.0 equiv.)
Procedure:
-
To a solution of 2,3-dimethyl-but-3-enoic acid in CH₂Cl₂ is added BTFFH and DIPEA at room temperature.
-
The mixture is stirred for 30 minutes to allow for the in situ formation of the acyl fluoride.
-
The desired amine is added to the reaction mixture.
-
The reaction is heated to 80°C in a sealed vial and stirred for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Analogous Hindered Couplings:
The following table summarizes yields for the coupling of various sterically hindered acids and amines using the BTFFH method, demonstrating its efficacy where other methods fail.[10]
| Carboxylic Acid | Amine | Standard Method Yield | BTFFH Method Yield |
| Diphenylacetic acid | Diisopropylamine | 0% (DCC) | 71% |
| Triphenylacetic acid | Propargylamine | Low to moderate | Significantly improved |
| Adamantanecarboxylic acid | Adamantylamine | 19% (acid chloride) | 78% |
Protocol 2: Grignard Reagent Addition to an Isocyanate for Hindered Amide Synthesis
This protocol is based on a general procedure for the synthesis of sterically hindered amides.[2][5]
Materials:
-
Sterically hindered isocyanate (e.g., adamantyl isocyanate as an analogue)
-
Grignard reagent (e.g., mesitylmagnesium bromide as an analogue)
-
Ethereal solvent (e.g., THF, diethyl ether)
Procedure:
-
A solution of the isocyanate in an ethereal solvent is cooled to 0°C.
-
A solution of the Grignard reagent is added dropwise to the isocyanate solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The product is extracted with an organic solvent.
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The combined organic layers are washed, dried, filtered, and concentrated. The crude product is purified by chromatography.
Quantitative Data for Analogous Hindered Amide Synthesis via Grignard/Isocyanate Method: [2]
| Grignard Reagent | Isocyanate | Yield |
| Mesitylmagnesium bromide | tert-Butyl isocyanate | High |
| Mesitylmagnesium bromide | Adamantyl isocyanate | High |
| Adamantylmagnesium bromide | Adamantyl isocyanate | 75% |
Visualizations
Caption: Workflow for hindered amide synthesis via the acyl fluoride method.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. ias.ac.in [ias.ac.in]
- 9. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of Polar Amide Compounds
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of polar amide compounds.
Frequently Asked Questions (FAQs)
Q1: My polar amide is not retaining on my C18 reversed-phase column and elutes in the void volume. What should I do?
A1: This is a common issue as highly polar compounds have limited interaction with non-polar stationary phases like C18. Here are several strategies to address this:
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Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1][2] It typically uses a polar stationary phase (e.g., silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[1][3] The water in the mobile phase forms a layer on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.[2]
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Use a Polar-Embedded Reversed-Phase Column: These columns have a polar group embedded within the long alkyl chain (e.g., an amide or carbamate linkage).[4] This modification makes the stationary phase more compatible with highly aqueous mobile phases and can improve the retention of polar analytes.[4][5]
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Employ Ion-Pairing Agents: For ionizable polar amides, adding an ion-pairing agent to the mobile phase can increase retention on a reversed-phase column. However, these agents can be difficult to remove and may not be compatible with mass spectrometry.
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Switch to Normal-Phase Chromatography: While less common for highly polar compounds, normal-phase chromatography with a polar stationary phase (like silica or alumina) and a non-polar mobile phase can sometimes be effective. You may need to use a strong solvent system, such as dichloromethane and methanol, to elute your compound.[1][6]
Q2: I am losing a significant amount of my amide product during column chromatography. What are the alternative purification methods?
A2: Significant product loss on a chromatography column can be due to irreversible adsorption to the stationary phase or decomposition.[6][7] In such cases, consider these alternatives:
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Recrystallization: This is often the method of choice when chromatographic purification leads to low yields.[7] The principle is to dissolve your impure amide in a minimal amount of a hot solvent and then allow it to cool slowly. The desired compound should crystallize out in a pure form, while the impurities remain dissolved in the solvent.[8] Good solvent choices for polar amides include ethanol, acetone, and acetonitrile.[7]
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Liquid-Liquid Extraction: This technique is particularly useful for removing acidic or basic impurities. By adjusting the pH of an aqueous solution, you can ionize the impurities, making them water-soluble and allowing for their separation from the neutral amide, which will remain in the organic layer.[9][10] For example, unreacted carboxylic acid starting material can be removed by washing the organic layer with a basic aqueous solution like sodium bicarbonate.[11]
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Solid-Phase Extraction (SPE): Ion-exchange SPE cartridges, such as Strong Cation Exchange (SCX), can be used to capture amides that have a basic functional group.[12] The crude mixture is loaded onto the cartridge, impurities are washed away, and the desired amide is then eluted with a basic solution.[12]
Q3: My polar amide streaks badly on a silica TLC plate and column. How can I improve the peak shape?
A3: Tailing or streaking on silica is often due to strong interactions between the polar amide and the acidic silanol groups on the silica surface, especially if the amide has basic functionalities.[13] Here are some solutions:
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Add a Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent can neutralize the acidic silanol groups and improve peak shape.[6] For very polar and basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[6][13]
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Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[13] Alternatively, for flash chromatography, you can use deactivated silica gel.[6][14]
-
Switch to HILIC: As mentioned in Q1, HILIC is well-suited for polar compounds and can often provide better peak shapes than normal-phase chromatography on silica.[1]
Troubleshooting Guides
Troubleshooting Poor Separation in Chromatography
| Problem | Possible Cause | Suggested Solution |
| Co-elution of product and impurities | Inappropriate chromatography mode or mobile phase. | If using reversed-phase, try HILIC for better separation of polar compounds.[1] Optimize the mobile phase gradient and consider using additives to improve selectivity.[3] |
| Compound degradation on silica gel. | Test for compound stability on a TLC plate. If it degrades, consider using a different stationary phase like alumina or deactivated silica, or switch to a non-chromatographic method like recrystallization.[6][14] | |
| Product elutes with the solvent front | Low retention on the stationary phase. | In reversed-phase, this is common for very polar compounds. Switch to HILIC or a polar-embedded column.[1][4] In normal-phase, decrease the polarity of the eluent. |
| Product does not elute from the column | The compound is too strongly adsorbed to the stationary phase. | In normal-phase, increase the polarity of the eluent. You may need a strong solvent system like DCM/MeOH with an additive.[6] If the compound is irreversibly bound, it may have decomposed.[6] |
| Inconsistent retention times | Column not properly equilibrated. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, which is particularly important in HILIC.[15] |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
Troubleshooting Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not crystallize upon cooling | Too much solvent was used. | Evaporate some of the solvent to create a more concentrated solution and then allow it to cool again.[16] |
| The solution is supersaturated but requires nucleation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8] | |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is too close to the melting point of the compound, or the cooling is too rapid. | Reheat the solution to redissolve the oil and allow it to cool more slowly.[16] Consider using a different solvent with a lower boiling point. |
| High level of impurities preventing crystallization. | The sample may require a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.[6] | |
| Impurities co-crystallize with the product | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Experiment with different solvents or a mixed solvent system where the impurity has higher solubility at cold temperatures.[16][17] A slower crystallization process can also improve purity.[17] |
Experimental Protocols
General Protocol for HILIC Purification
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol-bonded silica). Amide phases can offer strong retention for polar compounds.[18][19]
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Water with a buffer or additive (e.g., 10 mM ammonium acetate or 0.1% formic acid) for pH control and improved peak shape.[3]
-
Solvent B (Organic): Acetonitrile.
-
-
Equilibration: Equilibrate the column with a high percentage of the organic solvent (e.g., 95% B) for a sufficient time to ensure a stable water layer on the stationary phase.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a high organic content to ensure compatibility.
-
Gradient Elution: Start with a high percentage of organic solvent and gradually increase the percentage of the aqueous solvent to elute the compounds. A typical gradient might be from 95% to 50% acetonitrile over 10-20 column volumes.[1]
-
Detection: Use a suitable detector, such as UV or mass spectrometry. The high organic content of the mobile phase makes HILIC very compatible with ESI-MS.[19]
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of your impure amide in small amounts of different solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[8][16] Polar solvents like ethanol, acetone, or acetonitrile are good starting points for polar amides.[7]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: A decision tree for selecting a purification method.
Caption: Logic for addressing poor retention in RP-HPLC.
References
- 1. biotage.com [biotage.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Purification [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. waters.com [waters.com]
- 19. hplcmart.com [hplcmart.com]
stability and storage considerations for 2,3-dimethyl-but-3-enoic acid amide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3-dimethyl-but-3-enoic acid amide. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability and storage.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and moisture-related degradation. The ideal storage temperature is between 2-8°C. Containers should be tightly sealed and stored in a secondary containment unit.
Q2: What are the known stability liabilities of this compound?
A2: The primary stability concerns for this compound stem from its two functional groups: the amide and the carbon-carbon double bond. The amide group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The alkene group is prone to oxidation. Exposure to light may also promote degradation or polymerization.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by changes in physical appearance (e.g., color change, precipitation), the appearance of new peaks or a decrease in the main peak area in your analytical chromatogram (e.g., HPLC), or changes in spectral data (e.g., NMR, IR). If you suspect degradation, it is crucial to re-analyze the material to confirm its purity and integrity.
Q4: Are there any incompatible materials I should avoid when working with this compound?
A4: Avoid strong acids, strong bases, and strong oxidizing agents, as these can catalyze degradation. Contact with certain metals may also promote oxidation or other reactions. Ensure all glassware and equipment are clean and dry before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contaminated solvent or glassware. | Use fresh, HPLC-grade solvents and thoroughly clean all glassware. Prepare a fresh sample using a different batch of solvent to confirm. |
| Sample degradation during preparation. | Prepare samples in a volumetric flask protected from light and analyze them promptly. Consider preparing samples at a lower temperature. | |
| Loss of assay (purity) over a short period in the lab. | Improper short-term storage. | Store working solutions and neat material in tightly sealed containers, protected from light, and at a controlled, cool temperature. |
| Exposure to air. | Purge the container with an inert gas (e.g., nitrogen or argon) before sealing, especially for long-term storage of the solid material. | |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). Prepare fresh stock solutions for each experiment. |
| Presence of active degradation products. | If degradation is confirmed, attempt to identify the degradation products as they may have their own biological activity, interfering with your results. | |
| Discoloration of the solid material. | Oxidation or polymerization. | This is a strong indicator of degradation. The material should be re-analyzed for purity before use. If confirmed to be degraded, a fresh batch should be obtained. |
Stability Data
The following table summarizes illustrative stability data for this compound under various stress conditions. This data is intended for guidance and to highlight potential liabilities. Actual stability will depend on the specific experimental conditions and the purity of the material.
| Condition | Duration | Parameter | Initial Value | Final Value | Degradation (%) | Observations |
| Acidic Hydrolysis (0.1 N HCl) | 24 hours | Assay (HPLC) | 99.8% | 95.2% | 4.6% | Appearance of a major degradation peak corresponding to the carboxylic acid. |
| Basic Hydrolysis (0.1 N NaOH) | 24 hours | Assay (HPLC) | 99.8% | 92.5% | 7.3% | Appearance of a major degradation peak corresponding to the carboxylate. |
| Oxidative (3% H₂O₂) | 8 hours | Assay (HPLC) | 99.8% | 88.1% | 11.7% | Multiple degradation products observed, suggesting complex oxidative pathways. |
| Thermal (60°C) | 7 days | Assay (HPLC) | 99.8% | 98.5% | 1.3% | Minor degradation observed. |
| Photostability (ICH Q1B) | 1.2 million lux hours | Assay (HPLC) | 99.8% | 97.9% | 1.9% | Slight yellowing of the solid material. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). A gradient elution method is often required to separate all degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, further analysis (e.g., LC-MS) can be performed to identify the structure of the degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
addressing challenges in scaling up the synthesis of substituted amides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of substituted amides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a coupling reagent for a large-scale amide synthesis?
When moving from bench-scale to large-scale production, the choice of coupling reagent becomes paramount, with several factors beyond reaction yield influencing the decision. Key considerations include:
-
Cost and Atom Economy: Reagents that are inexpensive and contribute a high proportion of their atoms to the final product are preferred to minimize waste and cost.[1][2]
-
Safety and Toxicity: The handling of large quantities of reagents necessitates a thorough evaluation of their toxicity, thermal stability, and potential for hazardous byproducts.[2][3]
-
Work-up and Purification: The ease of removing the coupling agent's byproducts is a major consideration for efficient large-scale purification. Water-soluble byproducts are often advantageous.
-
Reaction Kinetics and Exotherms: Predictable and controllable reaction rates are crucial for safety and to prevent side reactions. Large exotherms can be difficult to manage in large reactors.[4]
-
Regulatory Acceptance: For pharmaceutical applications, the use of well-established and regulatory-friendly reagents is often necessary.
Q2: How can I minimize side reactions when scaling up my amide coupling?
Minimizing side reactions is critical for achieving high purity and yield on a larger scale. Common strategies include:
-
Temperature Control: Maintaining a consistent and optimal temperature is crucial. Runaway reactions or localized heating can lead to decomposition and byproduct formation.[4]
-
Controlled Addition of Reagents: Adding the coupling reagent or one of the reactants portion-wise or via slow addition can help to control the reaction rate and minimize the formation of side products.
-
Choice of Base: The selection of a suitable base is critical to avoid side reactions like racemization, especially in peptide synthesis. Non-nucleophilic bases are often preferred.[2]
-
Solvent Selection: The solvent can significantly impact reaction rates and selectivity. Ensure the chosen solvent is appropriate for the scale and does not lead to solubility issues or unwanted side reactions.[3]
-
In-situ Monitoring: Employing process analytical technology (PAT), such as in-situ IR spectroscopy, can provide real-time information about the reaction progress, allowing for adjustments to be made to prevent deviations.[4]
Q3: Are there "greener" or more sustainable alternatives for large-scale amide synthesis?
Yes, there is a growing emphasis on developing more environmentally friendly amidation methods. Some promising approaches include:
-
Catalytic Direct Amidation: This method involves the direct coupling of carboxylic acids and amines with the removal of water, avoiding the use of stoichiometric activating agents.[5]
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like ligases can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and minimizing waste.[6]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste streams compared to batch processing.
-
Use of Greener Solvents: Replacing hazardous solvents like DMF and DCM with more benign alternatives is a key aspect of green chemistry in amide synthesis.[3]
-
Photocatalysis: Recent research has explored the use of photocatalysts for the aerobic oxidative amination of alcohols with amines under visible light, offering a sustainable pathway.[7][8]
Troubleshooting Guide
Problem 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Mixing/Mass Transfer | Inadequate agitation in a large reactor can lead to localized concentration gradients and reduced reaction rates. Optimize stirrer speed and design. Consider using a different reactor type if necessary. |
| Temperature Gradients | Inefficient heat transfer in large vessels can create hot spots, leading to product degradation or side reactions.[4] Ensure the reactor's heating/cooling system is adequate for the scale. |
| Impure Starting Materials | Impurities that were negligible on a small scale can have a significant impact on a larger scale. Re-evaluate the purity of starting materials and consider additional purification steps if needed. |
| Deactivation of Coupling Reagent | Moisture or other impurities in the starting materials or solvent can deactivate the coupling reagent. Ensure all components are anhydrous. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Racemization of Chiral Centers | This is a common issue, particularly in peptide synthesis. Use a non-polar solvent, a less activating coupling reagent, or add a racemization suppressant like HOBt or Oxyma.[9] |
| Formation of Anhydride | The carboxylic acid can react with itself to form an anhydride. This can be minimized by the slow addition of the coupling reagent or by pre-activating the carboxylic acid before adding the amine.[10] |
| Side Reactions with the Solvent | Solvents like DMF can participate in side reactions.[11] Evaluate the stability of your reactants and intermediates in the chosen solvent at the reaction temperature. Consider a solvent screen to find a more inert option. |
| Over-activation | Using too much coupling reagent or a highly reactive one can lead to unwanted side reactions. Titrate the amount of coupling reagent to find the optimal stoichiometry. |
Experimental Protocols
General Protocol for Scale-Up using a Carbodiimide Coupling Reagent (e.g., EDC)
-
Reactor Setup: Charge the reactor with the carboxylic acid and a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate). Ensure the reactor is inerted with nitrogen or argon.
-
Activation: Add 1-1.2 equivalents of a racemization suppressant (e.g., HOBt, Oxyma). Stir the mixture until all solids are dissolved.
-
Amine Addition: Add 1 equivalent of the amine to the reaction mixture.
-
Coupling Reagent Addition: Slowly add 1-1.2 equivalents of the carbodiimide coupling reagent (e.g., EDC) to the mixture. The addition can be done in portions or as a solution in the reaction solvent to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS) until the consumption of the limiting starting material is complete.
-
Work-up:
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic phase with an acidic solution (e.g., 1M HCl) to remove unreacted amine and basic byproducts.
-
Wash with a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and acidic byproducts.
-
Wash with brine to remove residual water.
-
-
Isolation: Dry the organic phase over a drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or chromatography.
Visualizations
Caption: A generalized experimental workflow for scaling up amide synthesis.
Caption: A logical diagram for troubleshooting common issues in scale-up.
References
- 1. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs | Department Of Science & Technology [dst.gov.in]
- 9. amphoteros.com [amphoteros.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Selective Functionalization of Alkene vs. Amide
Welcome to the technical support center for the selective functionalization of alkenes versus amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I achieve selective functionalization of an alkene in the presence of an amide?
A: Achieving selectivity requires careful consideration of the reagents and reaction conditions, as both alkenes and amides can be reactive. Key strategies include:
-
Exploiting Inherent Reactivity Differences: Alkenes are electron-rich and readily undergo electrophilic addition. Amides, while generally stable, can react under certain conditions, often at the N-H bond, the adjacent C-H bonds, or the carbonyl group. Choosing reagents that preferentially react with the alkene's π-bond is a primary strategy.
-
Catalyst Selection: Many transition metal catalysts can selectively activate alkenes. For example, rhodium(III) catalysts can be used for hydroamidation of unactivated alkenes[1][2], and cobalt catalysts can be employed for the synthesis of amides from alkenes and amines[3].
-
Protecting the Amide: If the amide is susceptible to reaction under the desired alkene functionalization conditions, it can be temporarily protected. Carbamates are common protecting groups for the amide nitrogen.[4][5]
Q2: My reaction is functionalizing the amide instead of the alkene. What are the likely causes and solutions?
A: Unwanted amide functionalization can occur under various conditions. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Suggested Solution |
| Basic Conditions | Strong bases can deprotonate the amide N-H or adjacent C-H bonds, making them nucleophilic. | Use milder bases or catalytic amounts. Consider if a base is necessary for the desired alkene reaction. For instance, alkali amide catalysts can be used for selective C-H alkylation, so the choice of base is critical.[6] |
| Oxidative Conditions | Some oxidative coupling reactions can functionalize the C-H bonds of the amide.[7][8][9] | Modify the oxidant or the catalyst system. For example, in peroxide-mediated oxidative coupling, the choice between tBuOK and FeCl3/DABCO can direct the reaction to either the amide C(sp³)–H or C(sp²)–H bond.[9] |
| Radical Initiators | Radical reactions may not be selective and can abstract hydrogen atoms from the amide. | Minimize the use of radical initiators if the alkene can react via a different pathway. If radicals are necessary, consider if the reaction can be made more selective through steric or electronic control. |
| High Temperatures | Elevated temperatures can provide the activation energy for undesired amide reactions. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. |
Q3: What are the most effective protecting groups for amides during alkene functionalization?
A: The choice of protecting group is crucial and depends on the reaction conditions for the alkene functionalization and the deprotection strategy. Carbamates are a widely used class of protecting groups for amides.[4][5][10]
| Protecting Group | Abbreviation | Installation | Cleavage Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) | Stable to catalytic hydrogenation and mild base.[5] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., piperidine) | Labile to basic conditions, making it orthogonal to Boc and Cbz.[4][5] |
Experimental Protocols
Protocol 1: Oxidative Coupling of Alkenes with Amides to form β-Amino Ketones [9]
This protocol describes the selective functionalization of the amide C(sp³)–H bond and coupling with a terminal alkene.
-
Materials:
-
Terminal alkene (1.0 mmol)
-
Amide (e.g., DMF, 5.0 mL)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 mmol)
-
Potassium tert-butoxide (tBuOK, 0.2 mmol)
-
Schlenk tube
-
-
Procedure:
-
To a Schlenk tube, add the terminal alkene (1.0 mmol) and the amide (5.0 mL).
-
Add tBuOK (0.2 mmol) to the mixture.
-
Add TBHP (3.0 mmol) dropwise to the solution.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hydroacylation of Alkenes with Secondary Amides [11][12]
This metal-free method allows for the synthesis of ketones from alkenes and amides.
-
Materials:
-
Secondary amide (1.0 equiv)
-
Alkene (2.0-3.0 equiv)
-
Triflic anhydride (Tf₂O, 1.2 equiv)
-
2-Chloropyridine (1.5 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the secondary amide (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add 2-chloropyridine (1.5 equiv) to the solution.
-
Slowly add triflic anhydride (1.2 equiv) to the mixture and stir for 15 minutes at 0 °C.
-
Add the alkene (2.0-3.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting ketone by flash chromatography.
-
Visualizations
References
- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. Substituted amide synthesis by amidation [organic-chemistry.org]
- 3. Researchers Develop a New Approach to Amides from Alkene and Amine Feedstocks – Department of Chemistry [chem.unc.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkali-amide-catalyzed divergent sp2 and sp3 C–H bonds alkylation of alkylthiophenes with alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative coupling of alkenes with amides using peroxides: selective amide C(sp3)–H versus C(sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Oxidative coupling of alkenes with amides using peroxides: selective amide C(sp3)-H versus C(sp2)-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative coupling of alkenes with amides using peroxides: selective amide C(sp3)–H versus C(sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Synthetic Routes for 2,3-Dimethyl-but-3-enoic Acid Amide
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
This guide provides a comparative analysis of potential synthetic routes for the production of 2,3-dimethyl-but-3-enoic acid amide, a valuable chemical intermediate. The synthesis of this unsaturated amide can be approached through a two-stage process: the formation of the precursor carboxylic acid, 2,3-dimethyl-but-3-enoic acid, followed by its amidation. This document outlines and compares plausible methodologies for each stage, offering detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable route for specific research and development needs.
I. Synthesis of the Precursor: 2,3-Dimethyl-but-3-enoic Acid
Two primary and well-established organometallic reactions, the Reformatsky reaction and the Wittig reaction, present viable pathways to the key precursor, 2,3-dimethyl-but-3-enoic acid.
Route 1.1: The Reformatsky Reaction
The Reformatsky reaction provides a direct route to β-hydroxy esters, which can be subsequently dehydrated to yield the desired α,β-unsaturated acid.[1][2] In this proposed synthesis, acetone is reacted with an α-halo ester, such as ethyl 2-bromopropionate, in the presence of zinc metal. The organozinc intermediate attacks the carbonyl group of the acetone, and subsequent dehydration of the β-hydroxy ester intermediate under acidic conditions yields 2,3-dimethyl-but-3-enoic acid.
Experimental Protocol: Reformatsky Reaction
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine in dry THF until the color of the iodine disappears.
-
Reaction: To the activated zinc suspension, add a solution of acetone (1.0 eq) and ethyl 2-bromopropionate (1.1 eq) in dry THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Work-up: After the addition is complete, continue refluxing for an additional hour. Cool the reaction mixture to room temperature and quench by the slow addition of 2M hydrochloric acid.
-
Extraction and Dehydration: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude β-hydroxy ester is then subjected to dehydration by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene with a Dean-Stark trap to remove water.
-
Purification: After completion of the dehydration, the solvent is removed, and the crude 2,3-dimethyl-but-3-enoic acid is purified by vacuum distillation or column chromatography.
Route 1.2: The Wittig Reaction
The Wittig reaction offers a highly versatile and widely used method for the formation of carbon-carbon double bonds.[3] In this approach, a stabilized phosphorus ylide, ethyl 2-(triphenylphosphoranylidene)propanoate, is reacted with acetone. The ylide is typically generated in situ from the corresponding phosphonium salt, ethyl (2-bromopropanoyl)oxy]triphenylphosphonium bromide, by treatment with a strong base. The reaction proceeds to form the ethyl ester of 2,3-dimethyl-but-3-enoic acid, which is then hydrolyzed to the carboxylic acid.[4]
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend ethyl [2-(triphenylphosphoranyl)oxy]propanoate bromide (1.1 eq) in dry THF. Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to warm to room temperature and stir for one hour.
-
Reaction: Cool the resulting ylide solution back to 0 °C and add a solution of acetone (1.0 eq) in dry THF dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude ethyl 2,3-dimethyl-but-3-enoate is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide.
-
Purification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to afford the crude 2,3-dimethyl-but-3-enoic acid, which can be purified by vacuum distillation.
II. Amidation of 2,3-Dimethyl-but-3-enoic Acid
Once the precursor acid is obtained, it can be converted to the target amide, this compound, through several established methods.
Route 2.1: Amidation via Acyl Chloride
A reliable and common method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Acyl Chloride Formation and Amidation
-
Acyl Chloride Formation: In a round-bottom flask, dissolve 2,3-dimethyl-but-3-enoic acid (1.0 eq) in an excess of thionyl chloride (2.0 eq). Add a catalytic amount of DMF. Heat the mixture to reflux for two hours.
-
Amidation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude 2,3-dimethyl-but-3-enoyl chloride in a non-polar solvent like dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).
-
Purification: Stir the reaction mixture vigorously for one hour. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Route 2.2: Direct Amidation using Coupling Reagents
Modern coupling reagents allow for the direct formation of amides from carboxylic acids and amines, avoiding the need for the isolation of a reactive intermediate like an acyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) are commonly employed for this purpose.[5][6]
Experimental Protocol: EDC/HOBt Coupling
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethyl-but-3-enoic acid (1.0 eq), HOBt (1.2 eq), and EDC hydrochloride (1.2 eq) in a suitable aprotic solvent such as dichloromethane or DMF.
-
Amine Addition: To this solution, add a source of ammonia, such as a solution of ammonia in dioxane or by bubbling ammonia gas through the reaction mixture, at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
III. Comparative Data
The following table summarizes the anticipated performance of each synthetic route based on typical yields and reaction conditions for analogous transformations found in the literature. It is important to note that actual yields may vary depending on the specific experimental conditions and scale of the reaction.
| Route | Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Potential Disadvantages |
| 1.1 | Reformatsky | Acetone, Ethyl 2-bromopropionate, Zn | 60-80 | 2-4 | Reflux | One-pot synthesis of the acid precursor. | Requires activation of zinc; dehydration step needed. |
| 1.2 | Wittig | Acetone, Ethyl 2-(triphenylphosphoranylidene)propanoate | 70-90 | 12-24 | 0 to RT | High yields and stereoselectivity. | Requires strong base; formation of triphenylphosphine oxide byproduct. |
| 2.1 | Acyl Chloride | Thionyl chloride, Ammonia | 80-95 | 3-5 | Reflux, then 0 | High yields; uses common reagents. | Use of corrosive thionyl chloride; isolation of intermediate is optional but recommended. |
| 2.2 | EDC/HOBt Coupling | EDC, HOBt, Ammonia | 70-90 | 12-24 | 0 to RT | Mild reaction conditions; avoids harsh reagents. | Coupling reagents can be expensive; potential for side reactions.[7] |
IV. Visualizing the Synthetic Pathways
To further elucidate the relationships between the described synthetic routes, the following diagrams have been generated.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 2-(triphenylphosphoranylidene)propionate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Reddit - The heart of the internet [reddit.com]
A Comparative Analysis of the Reactivity of 2,3-Dimethyl-but-3-enoic Acid Amide and Other Unsaturated Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated amides are a pivotal class of organic compounds, frequently incorporated into pharmaceuticals and biologically active molecules. Their chemical reactivity is of paramount importance, governing their interaction with biological targets and their metabolic stability. This guide provides a comparative analysis of the reactivity of 2,3-dimethyl-but-3-enoic acid amide, a β,γ-unsaturated amide, with a selection of α,β-unsaturated amides, namely acrylamide, methacrylamide, and crotonamide. Understanding the nuanced differences in their reactivity, dictated by steric and electronic factors, is crucial for the rational design of novel therapeutics and chemical probes.
Decoding the Reactivity of Unsaturated Amides
The reactivity of an unsaturated amide is not uniform and is predominantly influenced by three key factors: the position of the carbon-carbon double bond, electronic effects of substituents, and steric hindrance around the reactive sites.
Figure 1: Key factors influencing the reactivity of unsaturated amides.
The position of the double bond determines the primary reaction pathways. α,β-Unsaturated amides are susceptible to Michael additions due to the conjugation of the double bond with the electron-withdrawing carbonyl group. In contrast, the non-conjugated double bond in β,γ-unsaturated amides like this compound behaves more like a typical alkene, favoring electrophilic additions.
Electronic effects play a significant role; electron-donating groups (EDGs) on the double bond decrease its electrophilicity, thus reducing the rate of Michael additions.[1] Conversely, electron-withdrawing groups (EWGs) enhance reactivity. Steric hindrance, the spatial arrangement of atoms, can impede the approach of reactants, significantly slowing down reaction rates.[2]
Comparative Reactivity Analysis
This section compares the structural features and expected reactivity of this compound with three common α,β-unsaturated amides.
| Compound Name | Structure | Double Bond Position | Key Structural Features | Predicted Reactivity |
| This compound | CC(C)(C(=C)C)C(=O)N | β,γ | Non-conjugated double bond, significant steric hindrance from two methyl groups near the double bond and one at the α-position. | Low reactivity in Michael additions. The double bond is expected to undergo electrophilic addition reactions typical of hindered alkenes. |
| Acrylamide | C=CC(=O)N | α,β | Unsubstituted, planar structure. The double bond is activated by the conjugated amide group. | Highly reactive in Michael additions with nucleophiles like thiols.[3][4] |
| Methacrylamide | C=C(C)C(=O)N | α,β | α-methyl group acts as an electron-donating group, reducing the electrophilicity of the β-carbon. | Less reactive than acrylamide in Michael additions due to the electronic effect of the methyl group.[1] |
| Crotonamide | CC=CC(=O)N | α,β | β-methyl group provides some steric hindrance and is weakly electron-donating. | Reactivity is generally lower than acrylamide due to the presence of the β-methyl group.[5] |
Quantitative Reactivity Data for α,β-Unsaturated Amides
| Amide | Second-Order Rate Constant (kGSH) (M⁻¹ h⁻¹) |
| N,N'-Methylenebis(acrylamide) | 134.800 |
| Acrylamide | 10.500 |
| N,N-Dimethylacrylamide | 3.558 |
| N,N-Diethylacrylamide | 2.574 |
Data sourced from Huchthausen et al., Chemical Research in Toxicology, 2023.[1]
These data clearly demonstrate that substitution on the amide nitrogen decreases the rate of Michael addition. Although not a direct comparison to the substitution on the carbon backbone, it underscores the sensitivity of the reaction to structural modifications.
Experimental Protocols
To empirically compare the reactivity of these unsaturated amides, a standardized experimental protocol is essential. The following protocol is a representative method for assessing the reactivity of unsaturated amides towards a model nucleophile, glutathione (GSH), by monitoring the disappearance of the amide over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol: Comparative Reactivity Assay with Glutathione
Objective: To determine the relative reactivity of this compound, acrylamide, methacrylamide, and crotonamide with glutathione.
Materials:
-
This compound
-
Acrylamide
-
Methacrylamide
-
Crotonamide
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Methanol (for quenching)
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each unsaturated amide in acetonitrile.
-
Prepare a 20 mM stock solution of GSH in phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
For each amide, set up a reaction mixture in a temperature-controlled vial (e.g., 37 °C) containing:
-
Phosphate buffer (pH 7.4)
-
Unsaturated amide stock solution (final concentration 1 mM)
-
Allow to equilibrate for 5 minutes.
-
-
Initiate the reaction by adding the GSH stock solution (final concentration 2 mM).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a 10-fold excess of cold methanol.
-
-
HPLC-MS Analysis:
-
Analyze the quenched samples by HPLC-MS to quantify the remaining concentration of the unsaturated amide.
-
Use a suitable C18 column and a gradient elution method with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the parent ion of each amide.
-
-
Data Analysis:
-
Plot the concentration of the unsaturated amide versus time for each compound.
-
Determine the initial rate of reaction from the slope of the initial linear portion of the curve.
-
Alternatively, if the reaction follows pseudo-first-order kinetics, calculate the rate constant (k) from the slope of a plot of ln([Amide]) versus time.
-
Figure 2: A generalized workflow for the comparative reactivity assay.
Potential Biological Interactions
The reactivity of unsaturated amides is directly linked to their potential to interact with biological macromolecules. As electrophiles, they can form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This can lead to the modulation of protein function and subsequent cellular responses. While the specific biological targets of this compound are unknown, the following diagram illustrates a general mechanism by which unsaturated amides can exert biological effects.
Figure 3: A hypothetical pathway for the biological action of unsaturated amides.
Conclusion
The reactivity of this compound is predicted to be substantially different from that of simple α,β-unsaturated amides. Its β,γ-unsaturated nature and significant steric hindrance make it a much weaker Michael acceptor. Instead, its reactivity is likely dominated by electrophilic addition to the double bond. In contrast, acrylamide, methacrylamide, and crotonamide readily undergo Michael additions, with their reactivity being modulated by electronic and steric substituent effects.
This comparative guide highlights the critical need for careful consideration of an unsaturated amide's structure when predicting its chemical and biological behavior. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, enabling more informed decisions in the design and development of novel molecules for therapeutic and research applications.
References
Unlocking Reaction Pathways: A Comparative Guide to Kinetic Isotope Effect Studies
The determination of a reaction mechanism, the step-by-step sequence of elementary reactions, is a cornerstone of chemical and pharmaceutical research. Among the most powerful tools for this purpose is the kinetic isotope effect (KIE), a phenomenon where replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction.[1][2][3] This guide provides a comprehensive comparison of KIE studies with alternative methodologies, offering researchers, scientists, and drug development professionals the insights needed to select the most effective approach for their mechanistic inquiries.
The KIE is quantified as the ratio of the rate constant for the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H).[2] This effect primarily arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate.[1][3]
Primary vs. Secondary Kinetic Isotope Effects
KIEs are categorized based on the location of isotopic substitution:
-
Primary Kinetic Isotope Effects (PKIEs): Occur when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-determining step of the reaction.[1] These effects are generally significant.
-
Secondary Kinetic Isotope Effects (SKIEs): Are observed when the isotopic substitution is at a position not directly involved in bond cleavage.[2] These effects are typically much smaller and provide insight into changes in hybridization or the steric environment of the transition state.[2][4]
Comparing Isotopic Probes
The magnitude of the KIE is highly dependent on the relative mass change between the isotopes, making hydrogen isotopes the most sensitive probes.
| Isotope | Relative Mass Increase | Typical Primary KIE (k_L / k_H) | Notes |
| Deuterium (²H or D) | 100% (vs. ¹H) | 6 - 10 | Most commonly used isotope due to the large, easily measurable effect and non-radioactivity.[1][2] |
| Tritium (³H or T) | 200% (vs. ¹H) | ln(k_H/k_T)/ln(k_H/k_D) ≈ 1.33 - 1.55 | Larger effect than deuterium, but its radioactivity requires specialized handling and detection (liquid scintillation counting).[3][5][6] |
| Carbon-13 (¹³C) | ~8% (vs. ¹²C) | 1.02 - 1.10 | Small effects require highly precise measurement techniques like Isotope Ratio Mass Spectrometry (IRMS) or specialized NMR methods.[1][7] Useful for probing changes in carbon bonding during the rate-limiting step.[7][8] |
| Nitrogen-15 (¹⁵N) | ~7% (vs. ¹⁴N) | Small | Similar in magnitude to ¹³C KIEs, used to study reactions involving nitrogen atoms. |
| Oxygen-18 (¹⁸O) | ~12.5% (vs. ¹⁶O) | Small | Applied in studies of enzymatic reactions and hydrolysis mechanisms.[5] |
Elucidating Mechanisms with KIEs: A Comparative Overview
KIE studies provide powerful, direct evidence for bond-breaking events in the rate-determining step.[3] They are particularly effective at distinguishing between competing mechanistic hypotheses. For instance, KIEs can differentiate between Sₙ1 and Sₙ2 nucleophilic substitution reactions or E1 and E2 elimination pathways.[2]
Comparison with Alternative Methods
While KIE studies are a powerful tool, a comprehensive mechanistic investigation often involves multiple techniques.
| Method | Principle | Advantages | Disadvantages |
| Kinetic Isotope Effect (KIE) Studies | Measures the change in reaction rate upon isotopic substitution.[1] | Provides direct evidence of bond breaking/formation in the rate-determining step.[3] Highly sensitive to transition state structure. | Requires synthesis of isotopically labeled compounds (can be costly/complex).[7] Heavy atom KIEs can be small and difficult to measure accurately.[1] |
| Computational Modeling | Uses quantum mechanics to calculate reaction pathways, transition state structures, and energies.[3][9] | Can predict KIEs, providing a theoretical benchmark.[10] Allows for the study of unstable intermediates and transition states not accessible experimentally. | Accuracy is highly dependent on the level of theory and computational cost.[11][12] Requires validation against experimental data. |
| Intermediate Detection & Trapping | Involves isolating, detecting (e.g., by NMR, IR), or trapping reactive intermediates.[13][14][15] | Provides direct proof of the existence of an intermediate.[14] Trapping can confirm the presence of short-lived species.[15] | Intermediates may be too unstable or short-lived to detect or isolate.[15][16] The trapping agent may alter the reaction pathway. |
| Stereochemical Studies | Analyzes the stereochemistry of the products to infer the mechanism (e.g., inversion vs. retention of configuration).[13][14] | Can provide clear evidence for specific pathways (e.g., Sₙ2 vs. Sₙ1). | Only applicable to reactions involving chiral centers. The interpretation can sometimes be ambiguous. |
| Crossover Experiments | Uses a mixture of two similar but labeled reactants to determine if a reaction is intra- or intermolecular.[13][15][17] | Clearly distinguishes between intramolecular and intermolecular pathways.[13][15] | Requires careful design and analysis of product mixtures. Not applicable to all reaction types. |
Experimental Protocols & Data Acquisition
The precise measurement of KIEs is critical, especially for the small effects observed with heavy atoms.[5] Competitive experiments, where a mixture of isotopically labeled and unlabeled starting material is used, are a common and accurate method.
General Protocol for a Competitive KIE Experiment
-
Synthesis: Prepare the isotopically labeled reactant (e.g., deuterated or ¹³C-enriched).
-
Mixture Preparation: Create a mixture of the labeled and unlabeled starting material. An accurate initial ratio (R₀) must be determined, often using NMR or mass spectrometry.
-
Reaction: Run the reaction to a specific, partial conversion (typically 20-80%). It is crucial to stop the reaction before it reaches completion to ensure both reactant and product can be analyzed for isotopic content.
-
Separation: Isolate the unreacted starting material and the product from the reaction mixture.
-
Isotopic Analysis: Accurately measure the isotope ratios in the recovered starting material (R_SM) and the product (R_PDT) using an appropriate technique.
-
Calculation: The KIE can be calculated from these ratios and the fractional conversion of the reaction.
Measurement Techniques
| Technique | Isotopes Measured | Principle | Precision |
| Nuclear Magnetic Resonance (NMR) | ²H, ¹³C, ¹⁵N | Detects changes in isotopic composition at natural abundance or in enriched samples.[1][7] Polarization transfer techniques can enhance sensitivity for ¹³C KIEs.[10][18] | Good; sufficient for large deuterium KIEs and increasingly for small heavy-atom KIEs with modern methods.[10] |
| Isotope Ratio Mass Spectrometry (IRMS) | ¹³C, ¹⁵N, ¹⁸O | Provides highly precise measurements of stable isotope ratios, often after converting the sample to a simple gas like CO₂ or N₂.[5] | Very High; the gold standard for small, heavy-atom KIEs.[5] |
| Whole Molecule Mass Spectrometry (WMS) | Various | Measures the mass of the entire molecule, allowing for the determination of isotopic content. | Lower precision than IRMS but often sufficient and more direct.[5] |
| Liquid Scintillation Counting | ³H, ¹⁴C | Detects radioactive decay from tritium or carbon-14 labels. | High sensitivity for radioactive isotopes, but requires handling of radioactive materials.[5] |
Conclusion
Kinetic isotope effect studies offer a uniquely powerful and direct method for probing the transition states of chemical reactions. By measuring the subtle rate changes induced by isotopic substitution, researchers can gain profound insights into reaction mechanisms, identify rate-determining steps, and distinguish between competing pathways. While the synthesis of labeled compounds and the need for precise analytical measurements present challenges, the evidentiary value of KIEs is often unparalleled. For a comprehensive mechanistic understanding, KIEs are best used in concert with other techniques, such as computational modeling and intermediate trapping, to build a cohesive and well-supported picture of the reaction pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of Tritium and Deuterium Isotope Effects [inis.iaea.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational modeling of chemical reactions and interstitial growth and remodeling involving charged solutes and solid-bound molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jsscacs.edu.in [jsscacs.edu.in]
- 14. dbatu.ac.in [dbatu.ac.in]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. Reaction mechanism - Methods of determining reaction mechanism. [chemicalnote.com]
- 17. Determination of reaction mechanisms | PPT [slideshare.net]
- 18. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Precludes a Comparative Analysis of 2,3-Dimethyl-but-3-enoic Acid Amide Analogs
A comprehensive search for structure-activity relationship (SAR) studies on 2,3-dimethyl-but-3-enoic acid amide analogs has revealed a significant gap in publicly available scientific literature. Despite extensive queries, no specific studies detailing the synthesis and comparative biological evaluation of a series of these compounds were identified. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested is not possible at this time.
While the searches provided general information about the parent compound, this compound, and the broader classes of butenoic acid derivatives and amides, they did not yield the specific experimental data required for a rigorous SAR analysis. SAR studies are fundamental in medicinal chemistry for understanding how chemical structure influences biological activity, and they rely on the systematic modification of a lead compound and the subsequent testing of these analogs. The absence of such studies for the this compound scaffold means that no quantitative data (such as IC₅₀ or EC₅₀ values), detailed experimental methodologies, or associated signaling pathways could be retrieved.
For the benefit of researchers, scientists, and drug development professionals, it is important to note that while general principles of medicinal chemistry and computational methods like QSAR (Quantitative Structure-Activity Relationship) modeling could be hypothetically applied to this class of compounds, any such discussion would be purely speculative without supporting experimental data.
Should research on the biological activities of this compound analogs be published in the future, a comprehensive comparison guide could be developed. Such a guide would ideally include:
-
A data table summarizing the chemical structures of the analogs and their corresponding biological activities.
-
Detailed experimental protocols for the key biological assays performed.
-
Visualizations of any elucidated signaling pathways or mechanisms of action.
Until such data becomes available, a meaningful and data-driven comparison guide on the structure-activity relationships of this compound analogs cannot be provided. Researchers interested in this specific chemical space may consider this an opportunity for novel investigation.
A Comparative Analysis of Experimental Data and Theoretical Calculations for 2,3-dimethyl-but-3-enoic acid amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data and theoretical calculations for the compound 2,3-dimethyl-but-3-enoic acid amide. Due to the limited availability of published experimental data for this specific molecule, this guide combines expected spectroscopic values derived from its functional groups with established theoretical calculation protocols. This approach offers a framework for researchers to predict, analyze, and verify the structural and electronic properties of this and similar unsaturated amides.
Introduction
This compound is a small organic molecule featuring a primary amide and a terminal alkene functional group.[1] The interplay between the electron-withdrawing amide and the electron-rich alkene moiety influences its chemical reactivity and spectroscopic properties. Understanding these properties is crucial for its potential applications in synthesis and drug design. This guide outlines the standard experimental techniques and computational methods used to characterize this molecule.
Data Presentation
Table 1: Predicted Spectroscopic Data
The following table summarizes the expected experimental values for this compound based on the characteristic chemical shifts and vibrational frequencies of its constituent functional groups. These are benchmark values that would be used to compare against actual experimental and theoretical results.
| Spectroscopic Data | Experimental (Predicted) | Theoretical (Calculated) |
| ¹H-NMR (ppm) | ||
| -NH₂ | 5.0 - 7.0 (broad singlet) | Calculated chemical shifts |
| =CH₂ | 4.8 - 5.0 (two singlets) | |
| -CH- | 2.5 - 3.0 (quartet) | |
| -C(CH₃)= | 1.7 - 1.9 (singlet) | |
| -CH(CH₃) | 1.1 - 1.3 (doublet) | |
| ¹³C-NMR (ppm) | ||
| C=O | 170 - 175 | Calculated chemical shifts |
| C=CH₂ | 140 - 145 | |
| =CH₂ | 110 - 115 | |
| -CH- | 45 - 55 | |
| -C(CH₃)= | 20 - 25 | |
| -CH(CH₃) | 15 - 20 | |
| IR (cm⁻¹) | ||
| N-H stretch | 3100 - 3500 (two bands) | Calculated vibrational frequencies |
| C-H stretch (sp²) | 3010 - 3090 | |
| C-H stretch (sp³) | 2850 - 2960 | |
| C=O stretch (Amide I) | 1640 - 1680 (strong) | |
| N-H bend (Amide II) | 1550 - 1640 | |
| C=C stretch | 1620 - 1680 |
Experimental and Theoretical Protocols
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms, providing insights into the molecular structure.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition: Acquire a one-dimensional proton spectrum.
-
¹³C-NMR Acquisition: Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to tetramethylsilane (TMS).
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Methodology:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups.
-
Theoretical Calculation Protocol
-
Objective: To predict the molecular geometry, spectroscopic properties (NMR and IR), and electronic structure of this compound.
-
Methodology:
-
Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a commonly used method for its balance of accuracy and computational cost.[1] The B3LYP functional is a popular choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), provides a good starting point for geometry optimization and frequency calculations.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: Use the optimized geometry to calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Data Analysis: Compare the calculated vibrational frequencies and NMR chemical shifts with the (expected) experimental data. A scaling factor may be applied to the calculated frequencies to better match experimental values.
-
Visualization of Workflows
Caption: Experimental workflow for spectroscopic analysis.
Caption: Workflow for theoretical calculations.
Caption: Logical flow for data comparison.
Conclusion
References
A Comparative Guide to the Biological Evaluation of α,β-Unsaturated Amides, with a Focus on 2,3-dimethyl-but-3-enoic acid amide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for assessing the biological activity and cross-reactivity of 2,3-dimethyl-but-3-enoic acid amide and other α,β-unsaturated amides. Due to a lack of publicly available biological data for this compound, this document outlines a series of recommended in vitro assays and presents a comparative analysis with structurally related α,β-unsaturated amides that have established biological activities. The provided experimental protocols and data presentation formats are intended to serve as a practical resource for initiating the biological characterization of this and similar compounds.
Introduction to α,β-Unsaturated Amides
The α,β-unsaturated amide moiety is a recognized structural motif in a variety of biologically active compounds, including natural products and synthetic molecules.[1] This functional group can act as a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to a range of pharmacological effects, including antifungal, anticancer, and anti-inflammatory activities.[2][3] However, this reactivity also necessitates careful evaluation of off-target effects and potential cytotoxicity.
Comparative Analysis of Biological Activity
To contextualize the potential biological profile of this compound, this section presents data from representative α,β-unsaturated amides with known biological activities. The following table summarizes key performance metrics in relevant biological assays.
Table 1: Comparative Biological Activity of Representative α,β-Unsaturated Amides
| Compound | Target/Assay | IC50 / EC50 (µM) | Cell Line / System | Reference |
| This compound | Cytotoxicity (MTT Assay) | Data Not Available | e.g., HeLa, HepG2 | N/A |
| Lanosterol 14α-demethylase (CYP51) Inhibition | Data Not Available | Candida albicans | N/A | |
| DNA Intercalation (FID Assay) | Data Not Available | Calf Thymus DNA | N/A | |
| Compound C07 (an α,β-unsaturated amide derivative) | Lanosterol 14α-demethylase (CYP51) Inhibition | Potent Activity (Specific IC50 not provided) | Candida albicans | [2] |
| Piperlotine A (natural α,β-unsaturated amide) | Anti-inflammatory | Not specified | In vivo models | [4] |
| Various α,β-unsaturated carbonyl compounds | Cytotoxicity (various assays) | Variable | Multiple cancer cell lines | [5] |
Key Experimental Protocols for Biological Characterization
The following are detailed methodologies for key experiments to assess the biological activity and potential cross-reactivity of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antifungal Target Screening: Lanosterol 14α-demethylase (CYP51) Inhibition Assay
Given that some α,β-unsaturated amides have shown antifungal activity by targeting CYP51, an enzyme essential for fungal cell membrane synthesis, an in vitro inhibition assay is recommended.[2]
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CYP51. The activity can be monitored by various methods, including spectrophotometric assays that measure the consumption of NADPH or chromatographic methods that quantify the conversion of the substrate (lanosterol) to its product.
Protocol (General Outline):
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human or fungal CYP51, a cytochrome P450 reductase, and a source of NADPH.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol.
-
Reaction Quenching: Stop the reaction after a defined period.
-
Product Quantification: Analyze the reaction mixture to determine the extent of substrate conversion. This can be done using HPLC or LC-MS to separate and quantify the substrate and product.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway of CYP51 Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway via CYP51.
DNA Interaction: Fluorescent Intercalator Displacement (FID) Assay
To assess the potential for this compound to interact with DNA, a fluorescent intercalator displacement (FID) assay can be employed.[3][6]
Principle: A fluorescent dye, such as ethidium bromide or thiazole orange, exhibits a significant increase in fluorescence upon intercalating into the DNA double helix. A compound that also binds to DNA, either by intercalation or groove binding, will displace the fluorescent dye, leading to a measurable decrease in fluorescence.
Protocol:
-
DNA-Dye Complex Formation: Prepare a solution of calf thymus DNA and a fluorescent intercalator (e.g., ethidium bromide) in a suitable buffer. Allow the complex to form, resulting in a stable, high-fluorescence signal.
-
Compound Titration: Add increasing concentrations of this compound to the DNA-dye complex solution.
-
Fluorescence Measurement: After each addition of the test compound, measure the fluorescence emission at the appropriate wavelength for the chosen dye.
-
Data Analysis: Plot the decrease in fluorescence as a function of the test compound concentration. This data can be used to determine the binding affinity (e.g., by calculating the concentration required to displace 50% of the bound dye).
Experimental Workflow for FID Assay
Caption: Workflow for the DNA Fluorescent Intercalator Displacement assay.
Conclusion and Future Directions
This guide provides a foundational framework for the biological characterization of this compound. The outlined experimental protocols for assessing cytotoxicity, enzyme inhibition, and DNA interaction are critical first steps in understanding its pharmacological profile. Given the known activities of other α,β-unsaturated amides, it is plausible that this compound may exhibit activity in one or more of these areas.
Further studies should aim to generate empirical data for this compound in these and other relevant assays. A broader screening against a panel of kinases and other enzymes containing reactive cysteine residues would be valuable for assessing its selectivity and potential for off-target effects. In vivo studies would be necessary to evaluate its pharmacokinetic properties, efficacy, and safety in a whole-organism context. By systematically applying these methodologies, researchers can build a comprehensive understanding of the biological and cross-reactivity profile of this and other novel α,β-unsaturated amides.
References
- 1. MTT assay for cell proliferation [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Performance of 2,3-dimethyl-but-3-enoic Acid Amide and its Formation Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of synthetic protocols applicable to the formation of 2,3-dimethyl-but-3-enoic acid amide. Given its structure as an unsaturated amide, this molecule serves as a valuable building block in organic synthesis. The efficiency of its preparation is critical for its application in research and development. This document compares common synthetic strategies, offering experimental data and detailed methodologies to aid in the selection of the most suitable protocol based on criteria such as yield, waste generation, and reaction conditions.
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry.[1] Traditional methods often rely on stoichiometric coupling reagents, which generate significant amounts of waste.[2] Consequently, there is a growing emphasis on developing more efficient and environmentally benign catalytic methods for amidation.[1][3] This guide will compare the classic acid chloride method, the use of modern coupling reagents, and the greener direct catalytic amidation approach.
Comparative Analysis of Amidation Protocols
The synthesis of this compound from its corresponding carboxylic acid can be achieved through several distinct pathways. The performance of these methods varies significantly in terms of efficiency, cost, and environmental impact. Below is a summary of these key performance indicators.
| Performance Metric | Method 1: Acid Chloride | Method 2: Peptide Coupling Reagents (e.g., HATU, PyBOP) | Method 3: Boronic Acid Catalyzed Direct Amidation |
| Typical Yield | High (80-95%) | Very High (85-99%)[] | Moderate to High (60-90%)[3] |
| Reaction Time | 1-6 hours[5] | 30-60 minutes[5] | 12-24 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature[5] | 50°C to Reflux[3] |
| Key Reagents | SOCl₂, (COCl)₂, Amine, Base | Carboxylic Acid, Amine, Coupling Reagent (e.g., HATU), Base | Carboxylic Acid, Amine, Boronic Acid Catalyst, Dehydrating Agent |
| Waste Generation | High (Stoichiometric HCl and salts)[2] | Very High (Stoichiometric byproducts from coupling agent)[2][3] | Low (Water is the only stoichiometric byproduct)[2] |
| Cost-Effectiveness | High (Inexpensive reagents) | Low (Coupling reagents are expensive) | Moderate to High (Catalyst cost vs. reagent cost) |
| Functional Group Tolerance | Limited (Sensitive groups may react with chlorinating agent) | Excellent | Good to Excellent[3] |
Visualizing Synthetic Strategies and Workflows
To better understand the relationships between these synthetic protocols, the following diagrams illustrate the general workflow and a logical framework for method selection.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for selecting an appropriate amidation synthesis method.
Experimental Protocols
Detailed methodologies for the synthesis of an amide from a carboxylic acid are provided below. These are general protocols that can be adapted for this compound.
Protocol 1: Synthesis via Acid Chloride
This two-step protocol first converts the carboxylic acid to a more reactive acid chloride, which then reacts with an amine.[6]
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (1.2 - 2.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. This is often used immediately in the next step.
-
-
Amidation:
-
Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq) in dry DCM at 0°C.
-
Add a solution of the crude acid chloride in dry DCM dropwise to the amine solution.
-
Stir the reaction at room temperature for 8-16 hours.[5]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis using a Peptide Coupling Reagent (HATU)
This method directly couples the carboxylic acid and amine using an activating agent.[]
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIEA (2.0 eq) in an aprotic solvent such as dimethylformamide (DMF) or DCM in a round-bottom flask.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Amidation:
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[5]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, 5% citric acid solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography.
-
Protocol 3: Boronic Acid Catalyzed Direct Amidation
This protocol represents a greener approach, forming the amide bond directly with water as the only byproduct.[3][7]
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carboxylic acid (1.0 eq), the amine (1.2 eq), a boronic acid catalyst (e.g., phenylboronic acid, 5-10 mol%), and a suitable solvent for azeotropic water removal (e.g., toluene or xylene).
-
Alternatively, for lower temperature reactions, add activated molecular sieves (4 Å) as a dehydrating agent.[3]
-
-
Amidation:
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction typically requires 12-24 hours.
-
If using molecular sieves, stir the reaction at a lower temperature (e.g., 50-80°C).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine to remove the catalyst and any remaining starting materials.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Application in Drug Discovery: A Hypothetical Pathway
Unsaturated amides like this compound can be of interest in drug discovery, potentially acting as covalent inhibitors of enzymes. The vinyl group can act as a Michael acceptor for a nucleophilic residue in an enzyme's active site.
References
- 1. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-but-3-enoic Acid Amide: A Procedural Guide
For research, scientific, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document outlines the essential procedures for the proper disposal of 2,3-Dimethyl-but-3-enoic acid amide (CAS No. 89530-95-0), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of handling flammable and potentially hazardous organic compounds and information from SDSs of structurally similar chemicals. It is imperative to consult the official SDS provided by the chemical supplier and to adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
As no specific SDS is available, quantitative data from structurally related compounds are presented for context. These values should be treated as indicative and not definitive for this compound.
| Property | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-1-butene[1] | General Guidance for Flammable Liquids |
| Boiling Point | 73 °C | Not specified in search results | Store away from heat and ignition sources.[1][2] |
| Vapor Pressure | Forms explosive mixtures with air | Not specified in search results | Use in well-ventilated areas.[1] |
| Flash Point | Not specified in search results | Not specified in search results | Keep away from open flames and sparks.[1] |
| Specific Gravity | 0.708 g/cm³ | Not specified in search results | Contain spills with inert absorbent material. |
| Water Solubility | Not specified in search results | Not specified in search results | Do not dispose of down the drain. |
Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following step-by-step procedure should be followed:
-
Waste Segregation:
-
Do not mix this compound with incompatible waste streams.
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number: "89530-95-0".
-
Indicate the hazards, such as "Flammable" and "Potentially Toxic".
-
Affix any other labels required by your institution's EHS.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.
-
Ensure the storage area has secondary containment to prevent the spread of any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.
-
Follow all institutional procedures for the transfer of hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbed material into a designated hazardous waste container.
-
For large spills, or if you are not trained to handle them, contact your institution's emergency response team immediately.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2,3-Dimethyl-but-3-enoic acid amide
Essential Safety and Handling Guide for 2,3-Dimethyl-but-3-enoic acid amide
For Research Use Only. Not for human or veterinary use.
Potential Hazards
While the specific toxicology of this compound has not been fully investigated, chemicals with amide and unsaturated functionalities can present several hazards:
-
Skin and Eye Irritation: Amides and carboxylic acid derivatives can cause irritation upon contact with skin and eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Percutaneous Absorption: Some amides can be absorbed through the skin.[3]
-
Unknown Toxicity: The toxicological properties of this specific compound are not well-documented. Therefore, it should be handled with the utmost caution, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be performed to determine the necessary PPE for any specific procedure.[4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[4][6] | To protect eyes from splashes of the chemical, which may be irritating. A face shield provides an additional layer of protection for the entire face.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7][8] Consider double-gloving for added protection. Consult glove manufacturer's compatibility charts for specific chemicals. | To prevent skin contact and potential absorption. Nitrile gloves offer good protection against a range of chemicals for incidental contact.[4] |
| Body Protection | A flame-resistant lab coat or a standard cotton lab coat worn over personal clothing that covers the legs.[7][9] | To protect skin and clothing from splashes and spills. |
| Foot Protection | Closed-toe and closed-heel shoes.[7] | To protect feet from spills and falling objects. |
| Respiratory Protection | To be used based on a risk assessment. A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood, or if vapors are generated.[1][7] | To prevent inhalation of potentially harmful dust or vapors. |
Experimental Protocol: Safe Handling Workflow
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that a safety shower and eyewash station are accessible and have been recently tested.[10][11]
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for the handling of this compound.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as outlined in the table above before entering the laboratory area where the compound will be handled.
3. Handling the Compound:
- Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation exposure.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Keep the container tightly closed when not in use.[1][10]
4. Spill and Emergency Procedures:
- Minor Spill: In case of a small spill within the fume hood, absorb the material with a compatible absorbent pad or material. Clean the area with an appropriate solvent. Dispose of the contaminated materials as hazardous waste.
- Major Spill: In the event of a large spill, evacuate the immediate area and notify laboratory personnel and the institutional safety office.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10] Seek medical attention.
- Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10] Seek immediate medical attention.
5. Doffing Personal Protective Equipment (PPE):
- Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Non-halogenated organic waste should generally be collected separately from halogenated waste.[8]
-
Labeling: All waste containers must be accurately labeled with the full chemical name and concentration of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. Amides [iloencyclopaedia.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. wcu.edu [wcu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
